Erythromycin Lactobionate
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRXCKZMQLFUPL-WBMZRJHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H89NO25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009322 | |
| Record name | Erythromycin lactobionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1092.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-29-8 | |
| Record name | Erythromycin lactobionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin lactobionate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin lactobionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin lactobionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN LACTOBIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33H58I7GLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the difference between Erythromycin and Erythromycin Lactobionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its clinical application is intrinsically linked to its physicochemical properties, necessitating the development of different forms to optimize its delivery and efficacy. This technical guide provides an in-depth comparison of Erythromycin base and its salt form, Erythromycin Lactobionate. We will delve into their fundamental chemical differences, comparative physicochemical properties, and the resulting implications for their formulation, administration, and bioavailability. This guide also outlines key experimental protocols for their characterization and analysis, providing a valuable resource for researchers and professionals in drug development.
Introduction: The Need for a Salt Form
Erythromycin, produced by the bacterium Saccharopolyspora erythraea, is a weak base that is sparingly soluble in water.[1][2] Its utility as an oral therapeutic is hampered by its instability in the acidic environment of the stomach, which leads to degradation and variable absorption.[3][4] To overcome these limitations, various salts and esters of erythromycin have been developed. Among these, this compound stands out as a critical formulation for intravenous administration, particularly in severe infections where rapid and complete bioavailability is essential.[5][6] This guide will elucidate the core differences between the parent molecule, Erythromycin base, and its lactobionate salt.
Chemical and Structural Differences
Erythromycin is a large macrocyclic lactone containing two deoxy sugars, L-cladinose and D-desosamine. The basicity of erythromycin is attributed to the dimethylamino group on the D-desosamine sugar.[7]
This compound is the lactobionate salt of erythromycin.[8] It is formed by an acid-base reaction between the basic erythromycin molecule and lactobionic acid.[9] Lactobionic acid is a sugar acid, a disaccharide formed from gluconic acid and galactose. This salt formation is a key modification that dramatically alters the physicochemical properties of the drug without modifying its core pharmacophore responsible for antibacterial activity.[8]
References
- 1. cdn.who.int [cdn.who.int]
- 2. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. ijrpr.com [ijrpr.com]
- 7. maxwellsci.com [maxwellsci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound (200 MG) | 3847-29-8 [chemicalbook.com]
Erythromycin Lactobionate chemical structure and properties
Erythromycin Lactobionate is the lactobionate salt form of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[1][2] This water-soluble salt is suitable for intravenous administration, allowing for the achievement of high plasma levels in the treatment of serious bacterial infections.[3] This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is formed by the salt linkage between the basic erythromycin molecule and lactobionic acid.[3][4] The chemical name is erythromycin mono(4-O-β-D-galactopyranosyl-D-gluconate).[5] It is a white to off-white lyophilized powder that is freely soluble in water and alcohol.[3][4]
Below is a diagram illustrating the components of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C49H89NO25 | [5] |
| Molecular Weight | 1092.2 g/mol | [5][6] |
| Appearance | White or slightly yellow hygroscopic powder | [3] |
| Melting Point | 145° to 150°C | [3][7] |
| Solubility | Water: ~200 mg/mL, Freely soluble in ethanol and methanol, Very slightly soluble in acetone and methylene chloride. | [3][7] |
| pKa (Strongest Basic) | 8.38 | [6] |
| pKa (Strongest Acidic) | 12.44 | [6] |
Mechanism of Action
Erythromycin exerts its bacteriostatic action by inhibiting protein synthesis in susceptible bacteria.[1][8] It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome.[5][8] This binding action blocks the translocation of peptides, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[8][9] Erythromycin does not affect nucleic acid synthesis.[2][4] The specificity of erythromycin for the bacterial ribosome, with minimal effect on human ribosomes, accounts for its therapeutic utility.[9]
The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
Reconstitution and Dilution for Intravenous Administration
This compound for injection is a lyophilized powder that requires reconstitution and further dilution before administration.[4]
Materials:
-
This compound vial (e.g., 500 mg)[4]
-
Sterile Water for Injection, USP (without preservatives)[10]
-
Intravenous (IV) diluent (e.g., 0.9% Sodium Chloride Injection, USP; Lactated Ringer's Injection, USP)[10][11]
Procedure:
-
Initial Reconstitution: Add 10 mL of Sterile Water for Injection, USP to a 500 mg vial of this compound. This provides an initial concentration of 50 mg/mL.[4][10] It is crucial to use only Sterile Water for Injection for this initial step, as other diluents containing inorganic salts can cause precipitation.[10]
-
Further Dilution for Continuous Infusion: The reconstituted solution should be further diluted to a final concentration of 1 mg/mL (1 g per liter).[11][12]
-
Further Dilution for Intermittent Infusion: For intermittent infusion, the reconstituted solution can be diluted to a final concentration of 1 to 5 mg/mL.[11]
-
pH Adjustment: Acidic solutions of this compound are unstable. The pH of the final diluted solution should be in the optimal range for stability (6.5 - 7.5).[4][11] If necessary, a buffering agent like 4% sodium bicarbonate may be added.[11]
-
Administration: The final diluted solution should be administered by slow continuous or intermittent intravenous infusion.[12][13] IV push is not an acceptable method of administration.[2]
Antimicrobial Susceptibility Testing (AST)
Quantitative methods are used to determine the minimum inhibitory concentrations (MICs) of Erythromycin, which provide estimates of the susceptibility of bacteria to the antibiotic.[14]
a) Broth or Agar Dilution Method: This is a standardized procedure to determine the MIC of an antimicrobial agent.[14]
Materials:
-
Standardized erythromycin powder[14]
-
Bacterial inoculum standardized to a specific concentration[14]
-
Appropriate broth or agar medium[14]
Procedure:
-
Prepare serial twofold dilutions of erythromycin in the broth or agar medium.
-
Inoculate each dilution with a standardized suspension of the test bacterium.
-
Incubate the tubes or plates under appropriate conditions.
-
The MIC is the lowest concentration of erythromycin that completely inhibits the visible growth of the bacterium.[14]
b) Disk Diffusion Method: This method provides a qualitative assessment of bacterial susceptibility.
Materials:
-
Paper disks impregnated with 15 mcg of erythromycin[12]
-
Agar plates
-
Standardized bacterial inoculum
Procedure:
-
Evenly inoculate the surface of an agar plate with the test bacterium.
-
Place the erythromycin-impregnated disk on the agar surface.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of growth inhibition around the disk. The size of the zone is correlated with the MIC to determine if the bacterium is susceptible, intermediate, or resistant to erythromycin.[13]
Quantitative Data
In Vitro Susceptibility Data
Erythromycin is active against a range of Gram-positive and some Gram-negative bacteria.[9][15] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several medically significant bacteria.
| Bacterial Species | MIC (µg/mL) | Source(s) |
| Staphylococcus aureus | 0.6 | [15][16] |
| Streptococcus pneumoniae | 0.06 | [15][16] |
| Group A Streptococci (clinical isolates) | 0.031 | [15][16] |
Pharmacokinetic Data
Following intravenous infusion, this compound provides therapeutic plasma concentrations.
| Dosage and Administration | Peak Plasma Concentration | Time to Peak | Elimination Half-Life | Source(s) |
| 500 mg infused over 1 hour in fasting adults | ~10 mcg/mL | 1 hour | Not specified in this result | [4][12][13] |
| 1000 mg infused over 30-60 minutes in patients with respiratory tract infections | 33.3 - 34.4 mg/L | End of infusion | 1.9 - 2.0 hours | [17] |
Conclusion
This compound remains a clinically important antibiotic for intravenous therapy of susceptible bacterial infections. Its well-characterized chemical properties, established mechanism of action, and predictable pharmacokinetics make it a valuable tool in the medical field. The experimental protocols outlined provide a foundation for its preparation, administration, and microbiological evaluation. Further research into its applications and potential for combination therapies is ongoing.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound (200 MG) CAS#: 3847-29-8 [m.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C49H89NO25 | CID 71469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (200 MG) | 3847-29-8 [chemicalbook.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. This compound | CAS 3847-29-8 | Cayman Chemical | Biomol.com [biomol.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. [The pharmacokinetics of 1,000 mg this compound i. v. in patients with respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of Erythromycin Lactobionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic discovered in 1952, has long been a cornerstone in the treatment of various bacterial infections.[1] Erythromycin Lactobionate is the lactobionate salt of erythromycin, formulated for intravenous administration, particularly in cases where oral administration is not feasible or when higher serum concentrations are required.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and its influence on cellular signaling pathways.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome.[3] This binding action interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[3] The specificity of erythromycin for the bacterial 50S ribosomal subunit, which differs from the 60S subunit in eukaryotic cells, accounts for its selective toxicity against bacteria.[3]
Pharmacokinetics
The intravenous administration of this compound allows for rapid achievement of therapeutic plasma concentrations.
Data Presentation: Pharmacokinetic Parameters of Intravenous this compound in Adults
| Parameter | Value | Condition | Source |
| Peak Plasma Concentration (Cmax) | 33.3 - 34.4 mg/L | 1000 mg IV infusion over 30-60 min in patients with respiratory tract infections. | [4] |
| ~10 mcg/mL | 500 mg IV infusion over 1 hour in fasting adults. | [2][5] | |
| Time to Peak (Tmax) | End of infusion | Intravenous administration. | N/A |
| Elimination Half-life (t½) | 1.9 - 2.0 hours | 1000 mg IV infusion in patients with respiratory tract infections. | [4] |
| ~2 hours | Intravenous infusion in subjects with normal renal function. | [6] | |
| Distribution | Diffuses readily into most body fluids. | Normal physiological conditions. | [2][5] |
| Metabolism | Concentrated and metabolized in the liver. | Normal hepatic function. | [2][5] |
| Excretion | Primarily excreted in the bile; 12-15% excreted in active form in the urine. | Normal hepatic and renal function. | [2][5] |
Pharmacodynamics and Spectrum of Activity
This compound is primarily effective against Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus (methicillin-susceptible strains). It also shows activity against some Gram-negative bacteria and atypical pathogens such as Mycoplasma pneumoniae, Chlamydia trachomatis, and Legionella pneumophila.
Data Presentation: Clinical Efficacy of Intravenous Erythromycin in Community-Acquired Pneumonia (CAP)
A meta-analysis of randomized controlled trials comparing erythromycin with clarithromycin for the treatment of CAP in adults and adolescents found that erythromycin was associated with lower rates of clinical success and cure.[7]
| Outcome | Risk Ratio (RR) vs. Clarithromycin (95% CI) | P-value |
| Clinical Success | 0.79 (0.64 - 0.98) | 0.033 |
| Clinical Cure | 0.67 (0.48 - 0.92) | 0.014 |
| Radiological Success | 0.84 (0.71 - 0.996) | 0.045 |
In a study comparing intravenous ceftriaxone plus azithromycin to ceftriaxone plus either clarithromycin or erythromycin for moderate-to-severe CAP, the clinical success rates at the end of therapy were 84.3% and 82.7%, respectively.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.[9]
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.[9]
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the translation of mRNA into protein in a cell-free system.
Methodology:
-
System Preparation: A cell-free transcription-translation system, such as an E. coli S30 extract, is utilized.[6]
-
Reaction Setup: The reaction mixture contains the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-45 minutes) to allow for transcription and translation.[6]
-
Analysis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, the proteins are precipitated and the radioactivity is measured using a scintillation counter. For a luciferase reporter, the luminescence is measured after the addition of the substrate. The percentage of inhibition is calculated by comparing the results from the erythromycin-treated reactions to the control.
Signaling Pathways
Beyond its antimicrobial activity, erythromycin has been shown to possess anti-inflammatory properties by modulating key cellular signaling pathways.
ERK/MAPK Signaling Pathway
Erythromycin has been demonstrated to inhibit the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.[10] This pathway is crucial for cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
Erythromycin has also been implicated in the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is a critical regulator of cell growth, proliferation, and survival.
References
- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 2. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices - Analyst (RSC Publishing) DOI:10.1039/D2AN00305H [pubs.rsc.org]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. [The pharmacokinetics of 1,000 mg this compound i. v. in patients with respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of intravenous erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of erythromycin compared to clarithromycin and azithromycin in adults or adolescents with community-acquired pneumonia: A Systematic Review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Erythromycin Lactobionate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is a valuable tool in cell culture for the prevention and elimination of bacterial contamination, including Mycoplasma. It functions by inhibiting protein synthesis in susceptible bacteria through its binding to the 50S ribosomal subunit, thereby blocking the translocation of peptides.[1][2] While effective against a broad spectrum of Gram-positive and some Gram-negative bacteria, its specificity for bacterial ribosomes ensures minimal impact on eukaryotic cells, making it a relatively safe agent for inclusion in cell culture media.[1][2] Erythromycin Lactobionate, a salt of erythromycin, is highly soluble in water, facilitating the preparation of sterile, aqueous stock solutions suitable for cell culture applications.[3][4]
Beyond its antimicrobial properties, recent studies have indicated that erythromycin can modulate signaling pathways in mammalian cells. Notably, it has been shown to ameliorate oxidative stress-induced cellular senescence in human bronchial epithelial cells by inhibiting the PI3K-mTOR signaling pathway.[5] This dual functionality underscores the importance of understanding its proper preparation and application in a research context.
These application notes provide a comprehensive guide to the preparation and use of this compound stock solutions for cell culture, including detailed protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H89NO25 | [6] |
| Molecular Weight | 1092.2 g/mol | [6] |
| Appearance | White or slightly yellow crystalline powder | [3] |
| Solubility | Freely soluble in water and alcohol | [3] |
| Mechanism of Action | Inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit | [1][2][6] |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference |
| Stock Solution Preparation | ||
| Form | Lyophilized Powder | [7] |
| Reconstitution Solvent | Sterile Water for Injection, USP (preservative-free) | [7][8] |
| Reconstitution Volume (for 500 mg vial) | 10 mL | [7][8] |
| Resulting Stock Concentration | 50 mg/mL | [7][8] |
| Storage of Stock Solution (50 mg/mL) | ||
| Refrigerator (2-8°C) | Stable for up to 2 weeks | [1][9] |
| Room Temperature | Stable for 24 hours | [1][9] |
| Storage of Diluted (Working) Solution | Should be used within 8 hours; not suitable for storage | [7] |
Table 3: Recommended Working Concentrations in Cell Culture
| Application | Recommended Working Concentration | Reference |
| General Bacterial Contamination Control | 50 - 200 µg/mL | [10] |
| Mycoplasma Elimination | 10 µg/mL | |
| Eukaryotic Cell Culture (General Use) | 50 µg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of 50 mg/mL this compound Stock Solution
Materials:
-
This compound for Injection, USP (lyophilized powder)
-
Sterile Water for Injection, USP (preservative-free)
-
Sterile syringes and needles
-
Sterile conical tubes or vials for aliquoting
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination.
-
Reconstitution:
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The resulting solution will have a concentration of 50 mg/mL of erythromycin.
-
Aliquoting: Dispense the stock solution into smaller, sterile cryovials or conical tubes in volumes appropriate for your experimental needs. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
-
Storage:
-
For short-term use, store the aliquots at 2-8°C for up to two weeks.[1][9]
-
For long-term storage, aliquots can be stored at -20°C. While clinical guidelines for intravenous use do not typically specify long-term frozen storage of the reconstituted solution, it is a common practice in cell culture to extend the shelf-life of antibiotic stocks. It is recommended to perform a sterility test on a thawed aliquot before use if stored for an extended period.
-
Protocol 2: Use of this compound in Cell Culture Media
Materials:
-
Prepared 50 mg/mL this compound stock solution
-
Complete cell culture medium appropriate for your cell line
-
Sterile pipettes
Procedure:
-
Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.
-
Dilution:
-
To achieve a final working concentration of 50 µg/mL (a common concentration for general bacterial contamination control), add 1 µL of the 50 mg/mL stock solution for every 1 mL of cell culture medium (a 1:1000 dilution).
-
For example, to prepare 100 mL of medium containing 50 µg/mL erythromycin, add 100 µL of the 50 mg/mL stock solution.
-
-
Mixing: Gently mix the medium to ensure even distribution of the antibiotic.
-
Application: Use the erythromycin-containing medium for your cell culture experiments as needed.
Visualizations
Signaling Pathway of Erythromycin in Mammalian Cells
Caption: Erythromycin's inhibitory effect on the PI3K-mTOR pathway in mammalian cells.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. drugs.com [drugs.com]
- 2. globalrph.com [globalrph.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Erythromycin estolate vs. erythromycin base, surface excess properties and surface scanning changes in isolated liver cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin ready made solution 50 mg/mL, cell culture tested | Sigma-Aldrich [sigmaaldrich.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 10. mpbio.com [mpbio.com]
- 11. KEGG PATHWAY Database [genome.jp]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Erythromycin Lactobionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of microorganisms to erythromycin lactobionate. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This action prevents the translocation of peptides, thereby halting bacterial growth. Understanding the susceptibility of bacterial isolates to erythromycin is crucial for clinical diagnostics and drug development.
Mechanism of Action and Resistance
Erythromycin's primary mode of action is the inhibition of protein synthesis. Resistance to erythromycin can occur through several mechanisms, most notably through target site modification (methylation of the 23S rRNA, encoded by erm genes), active drug efflux (encoded by mef or msr genes), or, less commonly, through enzymatic inactivation of the drug. The erm gene-mediated resistance can be either constitutive or inducible. Inducible resistance to clindamycin, a lincosamide antibiotic, can be detected in the presence of erythromycin, a phenomenon known as the D-test.[4][5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythromycin Lactobionate as a Selection Agent in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, functions as a potent inhibitor of protein synthesis in susceptible bacteria. This property allows for its use as a selection agent in molecular biology to isolate cells that have been successfully transformed or transfected with a vector carrying an erythromycin resistance gene. Erythromycin Lactobionate is a salt form of erythromycin that is soluble in water, making it suitable for use in culture media.
Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation step of protein synthesis.[1][2] Resistance to erythromycin is typically conferred by the expression of genes, such as those in the erm family (erythromycin ribosome methylation), which modify the ribosomal target, preventing the binding of the antibiotic.[3][4] This document provides detailed application notes and protocols for the use of this compound as a selection agent in various molecular biology applications.
Mechanism of Action and Resistance
Erythromycin's mode of action involves the reversible binding to the 23S rRNA component of the 50S ribosomal subunit in bacteria. This interaction blocks the exit tunnel for the nascent polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome and premature termination of protein synthesis.[5][6]
Resistance to erythromycin in a laboratory setting is most commonly achieved through the introduction of a plasmid encoding an erythromycin resistance gene. The most prevalent mechanism of resistance is the methylation of an adenine residue in the 23S rRNA, catalyzed by enzymes encoded by erm genes (e.g., ermB, ermE).[7][8] This methylation reduces the affinity of the ribosome for macrolide antibiotics, rendering the cell resistant to the effects of erythromycin. Another mechanism of resistance is the active efflux of the antibiotic from the cell, mediated by specific pump proteins.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound as a selection agent. It is crucial to note that optimal concentrations can vary significantly between different species, strains, and even cell lines. Therefore, it is highly recommended to perform a kill curve analysis to determine the optimal concentration for your specific experimental system.
| Parameter | Organism(s) | Typical Concentration Range | Reference(s) |
| Working Concentration | Escherichia coli | 100 - 500 µg/mL | [9] |
| Bacillus subtilis | 1 - 5 µg/mL | [10] | |
| Cyanobacteria | 2 - 5 µg/mL | [11] | |
| Mammalian Cells (for bacterial contamination control) | 50 - 200 mg/L | [12] | |
| Minimal Inhibitory Concentration (MIC) | Escherichia coli | Varies by strain and resistance | [9] |
| Minimal Selective Concentration (MSC) for ermF | Environmental bacterial communities | 514.1 µg/L | [13][14] |
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₈₉NO₂₅ | [15] |
| Molecular Weight | 1092.2 g/mol | [15] |
| pH Stability | Optimal at pH 6-8; rapidly loses potency below pH 5.5 | [16] |
| Storage of Stock Solution | Reconstituted solution (50 mg/mL in sterile water) is stable for 2 weeks at 2-8°C or 24 hours at room temperature. | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile, light-blocking container (e.g., amber tube)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in sterile, deionized water to a final concentration of 50 mg/mL.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile, light-blocking container.
-
Store the stock solution at 4°C for up to 2 weeks. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Selection Concentration (Kill Curve) for Mammalian Cells
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (50 mg/mL)
-
Multi-well plates (24- or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or other viability assay reagents (optional)
Procedure:
-
Plate your cells in a multi-well plate at a density that will not lead to over-confluence during the course of the experiment.
-
Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
Incubate the cells under their normal growth conditions.
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
After 7-10 days, determine the percentage of viable cells in each well using a cell counter or a viability assay (e.g., MTT assay).
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-10 days.[17][18][19]
Protocol 3: Selection of Transformed E. coli
Materials:
-
Competent E. coli cells
-
Plasmid DNA containing an erythromycin resistance gene (e.g., ermB, ermE)
-
SOC medium
-
LB agar plates
-
This compound stock solution (50 mg/mL)
Procedure:
-
Thaw competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately transfer the cells to ice for 2 minutes.
-
Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Prepare LB agar plates containing the appropriate concentration of this compound (typically 100-500 µg/mL). To do this, cool the molten agar to ~50-55°C before adding the antibiotic to prevent degradation.
-
Spread 50-200 µL of the transformation culture onto the selective plates.
-
Incubate the plates overnight at 37°C.
-
Only E. coli that have been successfully transformed with the plasmid carrying the erythromycin resistance gene will grow.
Protocol 4: Selection of Transformed Saccharomyces cerevisiae (General Guidance)
While specific protocols for erythromycin selection in S. cerevisiae are not as common as for other antibiotics, the general principles of antibiotic selection apply. The ermB gene has been shown to confer erythromycin resistance in some yeast species. The optimal concentration will need to be determined empirically.
Procedure Outline:
-
Determine Minimal Inhibitory Concentration (MIC): Before transformation, perform a kill curve on your wild-type S. cerevisiae strain to determine the MIC of this compound. Test a range of concentrations (e.g., 50, 100, 200, 400, 800 µg/mL) in your chosen yeast growth medium (e.g., YPD).
-
Transformation: Transform your yeast strain with a plasmid carrying an erythromycin resistance gene (e.g., ermB) using a standard yeast transformation protocol (e.g., lithium acetate method).[20]
-
Selection: Plate the transformed yeast on selective plates containing this compound at a concentration determined from your MIC experiment (typically 1.5-2 times the MIC).
-
Incubation: Incubate the plates at 30°C for 2-4 days until resistant colonies appear.
Mandatory Visualizations
Signaling Pathways Affected by Erythromycin in Mammalian Cells
Erythromycin has been shown to modulate several key signaling pathways in mammalian cells, which may be relevant for researchers in drug development and those studying cellular processes.
Caption: Overview of Erythromycin's effects on major signaling pathways in mammalian cells.[1][17]
Experimental Workflow: Determining Optimal Selection Concentration
References
- 1. addgene.org [addgene.org]
- 2. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]
- 3. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified erythromycin resistance cassette for Treponema denticola mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Selective pressure of various levels of erythromycin on the development of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transduction of plasmid DNA containing the ermE gene and expression of erythromycin-resistance in streptomycetes. | Semantic Scholar [semanticscholar.org]
- 11. addgene.org [addgene.org]
- 12. Hygromycin-resistance vectors for gene expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 18. Antibiotic Kill Curve [sigmaaldrich.com]
- 19. goldbio.com [goldbio.com]
- 20. Cloning of erythromycin-resistance determinants and replication origins from indigenous plasmids of Lactobacillus reuteri for potential use in construction of cloning vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythromycin Lactobionate Administration in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] Specifically, it binds to the 50S ribosomal subunits of susceptible microorganisms, thereby preventing protein elongation.[1][3] Erythromycin Lactobionate is a water-soluble salt of erythromycin formulated for intravenous or intraperitoneal administration, making it suitable for use in preclinical animal studies where oral administration is not feasible or rapid achievement of high serum levels is required.[2][4]
These application notes provide a summary of dosages, efficacy, and pharmacokinetic parameters of this compound in various animal models. Detailed protocols for solution preparation, infection model induction, and drug administration are also presented to guide researchers in their experimental design.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical studies involving this compound administration.
Table 1: Efficacy of this compound in a Murine Model of Pseudomonas aeruginosa Bacteremia
| Dosage (mg/kg/day) | Administration Route & Schedule | Treatment Duration | Survival Rate (%) | Reference |
| 50 | Intraperitoneal, twice daily | 14 days | Significantly higher than control | [5][6][7] |
| 100 | Intraperitoneal, twice daily | 14 days | 80% | [5][6][7] |
| 500 | Intraperitoneal, twice daily | 14 days | Decreased survival vs. control | [5][6][7] |
| Control (Saline) | Intraperitoneal | 14 days | 20% | [5][6] |
Note: The study noted that the high dose of 500 mg/kg/day decreased the survival rate, suggesting potential toxicity at this level in the specific model.[5][6]
Table 2: Pharmacokinetic Parameters of Erythromycin Following Intravenous Administration in Various Animal Species
| Animal Species | Dosage (mg/kg) | Apparent Volume of Distribution (Vz; L/kg) | Total Body Clearance (Clt; L/h·kg) | Elimination Half-Life (t½; h) | Reference |
| Cat | 4 | 2.34 ± 1.76 | 2.10 ± 1.37 | 0.75 ± 0.09 | [8] |
| Dog | 10 | 4.80 ± 0.91 | 2.64 ± 0.84 | 1.35 ± 0.40 | [9] |
| Rabbit | Not specified | - | - | 1.72 (103 min) | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol details the reconstitution and dilution of lyophilized this compound powder for administration in animal models.
-
Reconstitution:
-
Aseptically add Sterile Water for Injection to the vial containing this compound powder. For a vial containing 500 mg of erythromycin activity, add 10 mL of sterile water to create an initial solution with a concentration of 50 mg/mL.[11][12]
-
Shake the vial vigorously immediately after adding the diluent to ensure complete dissolution.[11]
-
The reconstituted solution should have a pH between 6.5 and 7.5.[3] Acidic solutions (pH < 5.5) are unstable and will rapidly lose potency.[11]
-
-
Final Dilution:
-
Prior to administration, the concentrated solution must be further diluted. Use a sterile, isotonic diluent such as 0.9% Sodium Chloride Injection (Normal Saline).[11]
-
For intermittent intraperitoneal or intravenous infusion, dilute the reconstituted solution to a final concentration of 1-5 mg/mL.[2][3][12] For example, to achieve a 5 mg/mL solution, add 1 mL of the 50 mg/mL reconstituted solution to 9 mL of normal saline.
-
Visually inspect the final solution for particulate matter and discoloration before use.[4]
-
-
Stability and Storage:
Protocol 2: Induction of Endogenous Pseudomonas aeruginosa Bacteremia in Mice
This protocol is based on the methodology described by Hirakata et al. (1992) to establish a lethal bacteremia model.[5][6]
-
Animal Preparation: Use specific pathogen-free mice. Allow for an acclimatization period upon arrival.
-
Bacterial Colonization: Provide drinking water containing P. aeruginosa to the mice to establish gut colonization.
-
Immunosuppression:
-
Administer cyclophosphamide at a dose of 200 mg/kg via intraperitoneal injection on experimental days 8 and 12 to induce granulocytopenia.[7]
-
Administer ampicillin to suppress normal gut flora, allowing for the overgrowth of the antibiotic-resistant P. aeruginosa.
-
-
Model Confirmation: The combination of immunosuppression and alteration of gut flora leads to the translocation of P. aeruginosa from the gut into the bloodstream, resulting in endogenous bacteremia.
Protocol 3: Administration of this compound in a Murine Infection Model
This protocol outlines the administration of the prepared this compound solution to mice.
-
Animal Handling: Handle mice gently to minimize stress. Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in mouse models.[7][14]
-
Injection Procedure (Intraperitoneal):
-
Restrain the mouse appropriately.
-
Using a sterile syringe with a 25-27 gauge needle, lift the mouse's hindquarters to allow the abdominal contents to shift forward.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Gently inject the calculated volume of the this compound solution (typically 0.1-0.2 mL).
-
-
Dosage and Schedule:
-
Based on efficacy studies, a dose of 100 mg/kg/day, administered as two 50 mg/kg injections 12 hours apart, is effective in increasing survival in a P. aeruginosa bacteremia model.[5][6][7]
-
Treatment should be initiated at a predetermined time point post-infection and continue for the specified duration (e.g., 14 days).[5][6]
-
-
Monitoring: Observe the animals daily for clinical signs of infection, distress, and mortality. Record all observations meticulously.
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Mechanism of action for Erythromycin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Efficacy of this compound for treating Pseudomonas aeruginosa bacteremia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound for treating Pseudomonas aeruginosa bacteremia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the intravenous pharmacokinetics in rabbit and in vitro protein binding of two new salts of erythromycin: erythromycin maltobionate and erythromycin fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. DailyMed - ERYTHROCIN LACTOBIONATE- this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Effect of erythromycin treatment on specific immunologic response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability Following Erythromycin Lactobionate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2]. While its antibacterial properties are well-documented, the effects of erythromycin on mammalian cells are of increasing interest, particularly in the context of drug repurposing and safety profiling. Erythromycin has been shown to possess anti-inflammatory properties and can modulate host immune responses[3][4]. This application note provides a detailed protocol for assessing the viability of mammalian cells in response to treatment with Erythromycin Lactobionate, a water-soluble salt of erythromycin, using a standard colorimetric cell viability assay.
Principle of Cell Viability Assays
Colorimetric cell viability assays, such as those using MTT, WST-1, or resazurin (alamarBlue), are fundamental tools in toxicology and pharmacology. These assays rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product. The amount of product generated is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity or cytostatic effects of a compound.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile, nuclease-free water or ethanol for stock solution preparation
-
Cell viability reagent (e.g., MTT, WST-1, or alamarBlue)
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water. To prepare a stock solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, nuclease-free water to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Cell Seeding
-
Culture the chosen mammalian cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Treatment with this compound
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. A suggested starting range is 1 µg/mL to 1000 µg/mL.
-
After the 24-hour incubation period, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "vehicle control" (medium with the same concentration of the solvent used for the stock solution, if any) and a "no-treatment control" (fresh complete medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Cell Viability Assay (MTT Protocol Example)
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The quantitative data obtained from the cell viability assay can be summarized in the following tables for clear comparison.
Table 1: Raw Absorbance Data (570 nm)
| Concentration (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Control) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| 1 | 1.231 | 1.255 | 1.248 | 1.245 | 0.012 |
| 10 | 1.198 | 1.211 | 1.205 | 1.205 | 0.007 |
| 50 | 1.152 | 1.168 | 1.149 | 1.156 | 0.009 |
| 100 | 1.054 | 1.078 | 1.066 | 1.066 | 0.012 |
| 250 | 0.876 | 0.891 | 0.882 | 0.883 | 0.008 |
| 500 | 0.654 | 0.672 | 0.663 | 0.663 | 0.009 |
| 1000 | 0.432 | 0.445 | 0.438 | 0.438 | 0.007 |
Table 2: Percentage Cell Viability
| Concentration (µg/mL) | Average Absorbance | % Viability |
| 0 (Control) | 1.269 | 100.0% |
| 1 | 1.245 | 98.1% |
| 10 | 1.205 | 95.0% |
| 50 | 1.156 | 91.1% |
| 100 | 1.066 | 84.0% |
| 250 | 0.883 | 69.6% |
| 500 | 0.663 | 52.2% |
| 1000 | 0.438 | 34.5% |
% Viability = (Average Absorbance of Treated Wells / Average Absorbance of Control Wells) x 100
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the cell viability assay.
Potential Signaling Pathways Affected by Erythromycin in Mammalian Cells
Erythromycin has been reported to influence several signaling pathways in mammalian cells, which may contribute to its observed effects on cell proliferation and inflammation.
Caption: Potential signaling pathways affected by Erythromycin.
Discussion
This protocol outlines a reproducible method for assessing the effect of this compound on the viability of mammalian cells. The results of such an assay can provide valuable information on the cytotoxic potential of the drug at various concentrations. It is important to note that the optimal cell seeding density, drug concentration range, and incubation times may vary depending on the cell line used and the specific research question. Therefore, it is recommended to optimize these parameters for each experimental setup.
Recent studies have indicated that erythromycin can influence key signaling pathways in mammalian cells. For instance, it has been shown to reduce cell proliferation and induce apoptosis by inhibiting the ERK/MAPK signaling pathway in nasal polyp-derived cells[5]. Furthermore, erythromycin has been found to ameliorate oxidative stress-induced cellular senescence by inhibiting the PI3K-mTOR signaling pathway[3]. It has also been reported to inhibit the transcriptional activation of NF-κB, a key regulator of inflammation[4]. These findings suggest that the effects of erythromycin on mammalian cells are complex and may extend beyond its antibacterial activity. The cell viability assay described here serves as a primary screening tool to identify a relevant concentration range for further mechanistic studies into these signaling pathways.
References
- 1. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage and handling of Erythromycin Lactobionate in the lab
1. Introduction
Erythromycin Lactobionate is the lactobionate salt of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[1][2] It is a water-soluble form suitable for laboratory research and in vitro applications.[3] Erythromycin acts by inhibiting protein synthesis in susceptible bacteria, making it a valuable tool for researchers studying bacterial physiology, antibiotic resistance, and for use as a selection agent in cell culture.[1][4] Its primary mechanism involves reversibly binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis.[4][5][6][7][8]
2. Physicochemical Properties
This compound is supplied as a sterile, white to slightly yellow, lyophilized powder.[9][10] It is freely soluble in water and alcohol.[9] Key properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 1092.22 g/mol | [3] |
| Appearance | White or slightly yellow crystals or powder | [9] |
| Solubility in Water | 200 mg/mL | [3] |
| Optimal pH for Stability | 6.0 - 8.0 | [3][9][11] |
| Unstable pH | Rapidly loses potency at pH < 5.5 | [1][9][12][13][14] |
| pH of Reconstituted Solution (50 mg/mL) | 6.5 - 7.5 | [10][15] |
3. Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis. It passively diffuses across the bacterial cell membrane and binds to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[6][8] This binding action physically blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting the translocation of peptides from the A-site to the P-site and halting protein elongation.[4][7] This action is specific to bacterial ribosomes, sparing eukaryotic host cells.[4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. CN104341474A - Preparation method and salification reactor of this compound solution - Google Patents [patents.google.com]
- 6. Articles [globalrx.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 12. medicines.org.uk [medicines.org.uk]
- 13. globalrph.com [globalrph.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. uspbpep.com [uspbpep.com]
Application Notes and Protocols for Erythromycin Lactobionate in Primary Cell Culture Contamination Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Erythromycin Lactobionate for the effective control of microbial contamination in primary cell cultures. This document outlines the mechanism of action, provides detailed protocols for preparation and application, summarizes critical data on efficacy and cytotoxicity, and discusses the potential impact on cellular signaling pathways.
Introduction
Primary cell cultures are invaluable tools in biomedical research and drug development, offering a closer representation of in vivo physiology compared to immortalized cell lines. However, their susceptibility to microbial contamination, particularly from bacteria and Mycoplasma, poses a significant challenge to the reliability and reproducibility of experimental data. Erythromycin, a macrolide antibiotic, and its water-soluble salt, this compound, are effective agents for combating such contaminations.
Erythromycin acts by reversibly binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and thus exhibiting bacteriostatic activity against a broad spectrum of Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species.[1][2][3][4][5] Its specificity for bacterial ribosomes minimizes its direct impact on mammalian cells, making it a suitable option for use in cell culture when applied at appropriate concentrations.[2]
Data Summary
The following tables summarize the key quantitative data regarding the use of this compound in cell culture applications.
Table 1: Recommended Working Concentrations and Efficacy
| Parameter | Value | Organism(s) | Reference(s) |
| General Working Concentration | 0.1 - 200 µg/mL | General Bacteria | [1][3][6][7] |
| Recommended Concentration | 50 - 100 µg/mL | General Bacteria | [2][3][4][6][7] |
| Mycoplasma Elimination | 10 µg/mL (in combination) | Mycoplasma | [8] |
| MIC for S. aureus | 0.023 - 1024 µg/mL | Staphylococcus aureus | [5] |
| MIC for S. pneumoniae | 0.06 µg/mL | Streptococcus pneumoniae | [3] |
| MIC for S. pyogenes | 0.004 - 256 µg/mL | Streptococcus pyogenes | [5] |
| IC50 for H. influenzae | 1.5 µg/mL | Haemophilus influenzae | [9][10] |
Table 2: Cytotoxicity Data for Erythromycin in Primary and Human Cell Lines
| Cell Type | Metric | Concentration | Exposure Time | Reference(s) |
| Primary Human Osteoblasts | 40% Cytotoxicity (LDH release) | 400 µg/mL | Not specified | [11][12] |
| IC20 (Metabolic activity) | 11 µg/mL | 48 hours | [11] | |
| Human Colonic Epithelial Cells (T84) | Compromised epithelial barrier | > 0.3 µg/mL | 48 hours | [13] |
| Primary Rat Hepatocytes | Cytotoxic | > 8 x 10-4 M (~588 µg/mL) | 18 hours | [7] |
| Human Liver Cells (Chang) | Least toxic macrolide (compared to estolate, etc.) | Not specified | Not specified | [14] |
Mechanism of Action
This compound targets the protein synthesis machinery of susceptible microorganisms. The process is initiated by the diffusion of erythromycin across the bacterial cell membrane.
Caption: Mechanism of Erythromycin Action.
Protocols
Preparation of this compound Stock Solution
This compound is freely soluble in water, making it a convenient choice for cell culture applications.[1][2]
Materials:
-
This compound powder (sterile)
-
Sterile, tissue culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Reconstitute the powder in sterile water or PBS to a final concentration of 10 mg/mL. For example, dissolve 100 mg of this compound in 10 mL of sterile water.
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C. The reconstituted solution is stable for up to 2 weeks when refrigerated at 2-8°C and for longer periods when frozen.[1]
Prophylactic Use to Prevent Contamination
For routine prevention of bacterial contamination in primary cell cultures, a low concentration of this compound can be added to the culture medium.
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution.
-
Dilute the stock solution into the complete cell culture medium to a final working concentration of 1 to 5 µg/mL. For example, to achieve a final concentration of 5 µg/mL in 100 mL of medium, add 5 µL of the 10 mg/mL stock solution.
-
Use this medium for all subsequent media changes.
Note: The routine use of antibiotics for prophylaxis is discouraged as it can mask underlying low-level contamination and lead to the development of antibiotic-resistant strains.[15] It is best reserved for the initial stages of primary culture establishment when the risk of contamination is highest.
Protocol for Elimination of Existing Bacterial or Mycoplasma Contamination
This protocol is designed for situations where a valuable primary cell culture is confirmed to be contaminated.
Workflow for Contamination Elimination:
Caption: Workflow for Eliminating Cell Culture Contamination.
Procedure:
-
Quarantine: Immediately isolate the contaminated culture to prevent cross-contamination to other cell lines.[11] Use separate media bottles and handling equipment.
-
Initial Wash:
-
For adherent cells, aspirate the contaminated medium, and gently wash the cell monolayer twice with sterile PBS.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cell pellet in sterile PBS. Repeat the wash step.
-
-
Treatment:
-
Prepare complete culture medium containing this compound at a working concentration of 10-50 µg/mL. The optimal concentration may need to be determined empirically, starting with a lower concentration (e.g., 10 µg/mL) to minimize cytotoxicity.
-
Resuspend the cells in the treatment medium and culture under standard conditions.
-
-
Treatment Duration and Media Changes:
-
Continue the treatment for a minimum of 14 days.[11]
-
Change the medium with fresh this compound-containing medium every 2-3 days to maintain the antibiotic's potency.
-
-
Post-Treatment Recovery and Testing:
-
After the 14-day treatment period, culture the cells for at least two to three passages in antibiotic-free medium. This allows any remaining, non-dividing microorganisms to be diluted out or for a low-level, persistent infection to become detectable.
-
Test the culture for the presence of the contaminant using a sensitive and appropriate method (e.g., PCR for Mycoplasma, Gram staining and culture for bacteria).
-
-
Outcome:
-
If the test is negative, the culture can be considered decontaminated. It is advisable to perform a follow-up test after an additional period of culture in antibiotic-free medium.
-
If the test is positive, the contamination has persisted. At this point, it is strongly recommended to discard the culture to prevent further spread.
-
Impact on Cellular Signaling Pathways
While this compound is valued for its specificity to bacterial ribosomes, it is not entirely inert in mammalian cells and has been shown to modulate several key signaling pathways. Researchers should be aware of these potential off-target effects, as they may influence experimental outcomes.
Known Signaling Pathways Affected by Erythromycin:
-
NF-κB Pathway: Erythromycin has been shown to inhibit the transcriptional activation of NF-κB in T cells, which could contribute to its anti-inflammatory properties.[16]
-
PI3K-mTOR Pathway: In human bronchial epithelial cells, erythromycin can ameliorate oxidative stress-induced cellular senescence by inhibiting the PI3K-mTOR signaling pathway.[17]
-
ERK/MAPK Pathway: Erythromycin treatment has been found to reduce cell proliferation and increase apoptosis in nasal polyp-derived cells by inhibiting the activation of the ERK/MAPK signaling pathway.
Caption: Erythromycin's Impact on Cellular Signaling.
Conclusion and Recommendations
This compound is a valuable tool for the control of bacterial and Mycoplasma contamination in primary cell cultures. Its high water solubility and proven efficacy make it a practical choice for both prophylactic use and the elimination of existing infections. However, researchers must be mindful of its potential cytotoxicity at higher concentrations and its modulatory effects on key cellular signaling pathways.
It is strongly recommended to:
-
Always practice strict aseptic techniques to prevent contamination in the first place.
-
Regularly test cell cultures for Mycoplasma contamination.
-
Use this compound judiciously, and only when necessary, to avoid the development of antibiotic resistance.
-
When treating a contaminated culture, adhere to a rigorous protocol of sufficient duration and perform post-treatment testing to confirm elimination.
-
Consider the potential off-target effects on cellular signaling pathways when designing experiments and interpreting data from cells treated with this compound.
By following these guidelines, researchers can effectively utilize this compound to safeguard the integrity of their primary cell cultures and ensure the validity of their experimental results.
References
- 1. drugs.com [drugs.com]
- 2. This compound (200 MG) CAS#: 3847-29-8 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mpbio.com [mpbio.com]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. This compound (200 MG) | 3847-29-8 [chemicalbook.com]
- 7. Erythromycin toxicity in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of mycoplasma contamination on phenotypic expression of mitochondrial mutants in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. goldbio.com [goldbio.com]
- 12. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ibiantech.com [ibiantech.com]
Troubleshooting & Optimization
Technical Support Center: Erythromycin Lactobionate in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Erythromycin Lactobionate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is the lactobionate salt of erythromycin, a macrolide antibiotic.[1] It is used in cell culture to prevent or treat bacterial contamination.[2] Erythromycin is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. It functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents bacterial growth and replication.[3][4]
Q2: What is the recommended working concentration of this compound for cell culture?
The recommended working concentration of erythromycin in eukaryotic cell culture can vary depending on the cell line and the nature of the potential contamination. A general starting point is 50 µg/mL.[5] However, concentrations ranging from 50 to 200 mg/L have been used to control bacterial growth.[2] It is always recommended to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound for cell culture?
Proper preparation of a stock solution is critical to prevent precipitation. The recommended solvent for the initial reconstitution of this compound powder is sterile water for injection, free of preservatives or inorganic salts.[6][7] Using solutions containing salts, such as saline, for the initial reconstitution can cause the drug to precipitate.[7] While some commercial preparations of erythromycin for cell culture are dissolved in methanol, preparing a stock solution in sterile water is generally more compatible with cell culture applications.[5]
Q4: What is the stability of this compound in solution?
The stability of this compound is highly dependent on pH. It is most stable in a pH range of 6 to 8.[7] Solutions with a pH below 5.5 are unstable and will rapidly lose potency.[8] Most standard cell culture media are buffered to a pH of 7.2 to 7.4, which is within the optimal stability range for this compound.[9][10] A reconstituted stock solution in sterile water (50 mg/mL) is stable for up to two weeks when stored at 2-8°C.[7]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in cell culture media can be a frustrating issue. This guide provides potential causes and solutions to help you troubleshoot this problem.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding stock solution to media. | Improper stock solution preparation: The initial reconstitution of the powder was done with a solvent containing inorganic salts (e.g., saline, PBS).[7] | Always use sterile, preservative-free water for injection to reconstitute the lyophilized powder.[6] Prepare a concentrated stock solution in water first before diluting it into the complete cell culture medium. |
| High concentration of stock solution: Adding a highly concentrated stock solution directly to the media can cause localized concentration gradients that lead to precipitation. | Prepare an intermediate dilution of the stock solution in sterile water before adding it to the final volume of cell culture medium. Add the diluted solution dropwise while gently swirling the medium. | |
| Precipitate forms over time in the incubator. | Interaction with media components: Although the pH of standard media is optimal, high concentrations of salts, amino acids, or other components in complex media, especially when supplemented with Fetal Bovine Serum (FBS), may contribute to precipitation. While direct studies are limited, interactions between macrolides and serum albumin have been reported, which could potentially influence solubility.[11] | 1. Reduce FBS concentration: If experimentally feasible, try reducing the percentage of FBS in your culture medium. 2. Test different media formulations: If precipitation persists, consider testing a different basal medium. 3. Filter the medium: After adding this compound and observing precipitation, you can try to sterile-filter the medium to remove the precipitate before use, but be aware this may reduce the final concentration of the antibiotic. |
| Temperature fluctuations: Repeated warming and cooling of the media containing the antibiotic can affect the solubility of its components. | Aliquot your complete medium containing this compound into smaller, single-use volumes to avoid repeated temperature cycles. | |
| pH shift in the culture: Overgrowth of cells can lead to a decrease in the pH of the culture medium, potentially affecting the stability of the antibiotic.[9] | Monitor the color of the phenol red indicator in your medium. A change from red to yellow indicates a drop in pH. Ensure you are passaging your cells at an appropriate density and changing the medium regularly. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound lyophilized powder
-
Sterile, preservative-free water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
Methodology:
-
Aseptically weigh out 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, preservative-free water for injection to the tube.
-
Gently swirl the tube until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for up to two weeks. For longer-term storage, consult the manufacturer's recommendations, though freezing may not be ideal for this specific formulation.
Protocol 2: Supplementing Cell Culture Medium with this compound
Materials:
-
Prepared 10 mg/mL this compound stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Sterile serological pipettes
Methodology:
-
Warm the complete cell culture medium to 37°C in a water bath.
-
To achieve a final concentration of 50 µg/mL in 500 mL of medium, you will need to add 2.5 mL of a 1 mg/mL intermediate dilution.
-
First, prepare a 1 mg/mL intermediate dilution by adding 1 mL of the 10 mg/mL stock solution to 9 mL of sterile water or your basal medium (without serum).
-
Add 2.5 mL of the 1 mg/mL intermediate dilution to the 500 mL of complete cell culture medium.
-
Gently swirl the medium to ensure even distribution of the antibiotic.
-
The supplemented medium is now ready for use.
Visualizations
Signaling Pathway of Erythromycin's Mechanism of Action
Caption: Mechanism of action of Erythromycin.
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Erythromycin ready made solution 50 mg/mL, cell culture tested | Sigma-Aldrich [sigmaaldrich.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erythromycin Lactobionate Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Erythromycin Lactobionate in experiments and minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential cytotoxicity?
A1: this compound is the lactobionate salt of the macrolide antibiotic, erythromycin.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1] This action is generally selective for bacterial ribosomes. However, at high concentrations, macrolides can have off-target effects on mammalian cells, leading to cytotoxicity. The exact mechanisms of cytotoxicity are complex and can involve mitochondrial dysfunction, induction of apoptosis, and interference with cellular signaling pathways.
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A2: Signs of cytotoxicity can include:
-
A significant decrease in cell viability and proliferation, often observed as a reduction in cell density.
-
Changes in cell morphology, such as cell shrinkage, rounding, detachment from the culture surface, and membrane blebbing.
-
Increased membrane permeability, which can be detected by the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium.
-
Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Q3: Which in vitro assays are recommended for assessing this compound cytotoxicity?
A3: Several assays can be used to quantify cytotoxicity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, providing a measure of cell membrane integrity.
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining and caspase activity assays can detect and quantify programmed cell death.
Q4: Are there known signaling pathways affected by erythromycin that could contribute to cytotoxicity?
A4: Yes, studies have shown that erythromycin can influence several signaling pathways in mammalian cells, which may contribute to its cytotoxic or other cellular effects:
-
ERK/MAPK Pathway: Erythromycin has been shown to inhibit the activation of the ERK/MAPK signaling pathway, which can lead to reduced cell proliferation and increased apoptosis.[3]
-
PI3K-mTOR Pathway: Erythromycin has been found to attenuate oxidative stress-induced cellular senescence by inhibiting the PI3K-mTOR signaling pathway.[4]
-
NF-κB Signaling: Some research suggests that erythromycin may have anti-inflammatory effects by interacting with the NF-κB signaling pathway.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in LDH assay | - High intrinsic LDH in serum-containing media.- Contamination of reagents or plates. | - Use low-serum (e.g., 1%) or serum-free media for the assay.- Include a "media only" background control.- Ensure all reagents and labware are sterile and handled aseptically. |
| Inconsistent results in MTT assay | - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- Interference from the test compound. | - Ensure a single-cell suspension and proper mixing before seeding.- Thoroughly mix the solubilization buffer in each well.- Run a control with the compound in cell-free media to check for direct reduction of MTT. |
| High percentage of necrotic cells in Annexin V/PI assay | - Compound concentration is too high, causing rapid cell death.- Harsh cell handling during the staining procedure. | - Perform a dose-response experiment with a wider range of lower concentrations.- Handle cells gently, especially during detachment and washing steps. |
| No significant cytotoxicity observed at expected concentrations | - The cell line used is resistant to this compound.- The incubation time is too short.- The compound has degraded. | - Test a different cell line known to be more sensitive.- Extend the incubation period (e.g., 48 or 72 hours).- Prepare fresh solutions of this compound for each experiment. |
Quantitative Data on Erythromycin Cytotoxicity
The following tables summarize the cytotoxic effects of erythromycin in different in vitro models. It is important to note that the specific form of erythromycin and the cell type can significantly influence the observed cytotoxicity.
Table 1: Cytotoxicity of Erythromycin in Human Intestinal Epithelium (T84) Cells
| Erythromycin Concentration | Exposure Time | Cytotoxicity (% LDH Release) |
| 0.3 µg/mL | 1-5 days | No significant change compared to control |
| 300 µg/mL | 1-2 days | Increased LDH release |
| 300 µg/mL | 3-4 days | Decreased LDH release (potentially due to cell detachment) |
| Data adapted from a study on human intestinal epithelium cells.[6] |
Table 2: Comparative Cytotoxicity of Macrolide Antibiotics in Human Liver (Chang) Cells
| Macrolide | IC50 (µM) after 48h (MTT Assay) | IC50 (µM) after 96h (MTT Assay) |
| Erythromycin Base | ~300 | ~200 |
| Erythromycin Estolate | ~50 | ~40 |
| Clarithromycin | ~250 | ~150 |
| Roxithromycin | ~300 | ~200 |
| Azithromycin | >1000 | >1000 |
| Data adapted from a comparative study on macrolide cytotoxicity.[2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.
-
Maximum LDH Release Control: To a set of control wells, add lysis buffer for 45 minutes before collecting the supernatant.
-
LDH Reaction: Add the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Flow cytometry tubes
-
This compound stock solution
-
Complete cell culture medium
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Erythromycin's inhibitory effect on the ERK/MAPK signaling pathway.
Caption: Erythromycin's role in the PI3K-mTOR pathway and cellular senescence.
References
- 1. This compound | C49H89NO25 | CID 71469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Acute and Chronic Exposure to Residual Level Erythromycin on Human Intestinal Epithelium Cell Permeability and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin Lactobionate stability issues in acidic buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin Lactobionate, focusing on its stability challenges in acidic buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
A1: this compound is most stable in a neutral to slightly alkaline environment, with an optimal pH range of 6 to 8.[1][2][3] Acidic solutions, particularly those with a pH below 5.5, are unstable and lead to a rapid loss of potency.[1][4][5]
Q2: Why is my this compound solution losing activity so quickly?
A2: Rapid loss of activity is a common issue when this compound is dissolved in acidic solutions (pH < 5.5). The acidic environment catalyzes the degradation of the erythromycin molecule. It is crucial to ensure the final pH of your solution is within the optimal stability range of 6-8.[1][4]
Q3: What are the primary degradation products of this compound in acidic conditions?
A3: In acidic media, Erythromycin A undergoes intramolecular cyclization to form biologically inactive degradation products. The main products are anhydroerythromycin A and erythromycin A enol ether, which exist in equilibrium with the parent drug.[6][7][8] Another degradation product that can form is erythralosamine.[7]
Q4: Can I use any buffer to adjust the pH of my this compound solution?
A4: While various buffers can be used, it is essential to ensure they can maintain the pH of the final solution within the 6-8 range. The buffer capacity of the solution is an important factor in maintaining stability.[9] For some commercial intravenous solutions that are acidic, buffering with sodium bicarbonate has been shown to extend stability.[10][11]
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation of this compound and the formation of its degradation products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14] These methods allow for the separation and quantification of the parent drug and its degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon reconstitution | Using diluents containing inorganic salts (e.g., sodium chloride injection) for initial reconstitution.[1][9] | Reconstitute the lyophilized powder with Sterile Water for Injection, USP, as it does not contain inorganic salts that can cause precipitation.[11] |
| Rapid loss of potency in final solution | The final diluted solution has a pH below 5.5.[4][5] | Ensure the final pH of the admixture is at least 5.5, with an optimal range of 6-8 for maximum stability.[1][3] Consider buffering the solution if necessary.[10][11] |
| Inconsistent experimental results | Degradation of this compound due to improper solution preparation or storage. | Always prepare solutions fresh and verify the pH. For short-term storage, refrigeration (2-8°C) is recommended for reconstituted solutions.[1][2] |
| Appearance of unknown peaks in chromatogram | Formation of degradation products due to acidic conditions.[7][8] | Confirm the identity of the peaks using a reference standard or by mass spectrometry. Adjust the pH of the solution to the optimal range (6-8) to minimize degradation. |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH of the solution. The table below summarizes the approximate time for 10% decomposition at various pH values.
| Solution pH | Approximate Time for 10% Decomposition (t90) |
| 5 | 2.5 hours[3] |
| 5.5 | 8.8 hours[3] |
| 6 | 1 day[3] |
| 7 | 4.6 days[3] |
| 8 | 7.3 days[3] |
| 9 | 2.6 days[3] |
| 10 | 8.8 hours[3] |
| 11 | 53 minutes[3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Buffer Solution
This protocol outlines a general procedure to evaluate the stability of this compound in a specific buffer solution over time.
1. Materials:
- This compound powder
- High-purity water (e.g., Milli-Q or equivalent)
- Buffer components (e.g., phosphate, acetate)
- Acid and base for pH adjustment (e.g., HCl, NaOH)
- Volumetric flasks and pipettes
- pH meter
- HPLC or LC-MS system
- Appropriate HPLC column (e.g., C18)
2. Procedure:
Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. drugs.com [drugs.com]
- 2. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PlumX [plu.mx]
- 11. globalrph.com [globalrph.com]
- 12. Occurrence of erythromycin and its degradation products residues in honey. Validation of an analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Erythromycin Lactobionate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Erythromycin Lactobionate in solution over time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound solution stability?
A1: The optimal pH for this compound solution stability is between 6 and 8.[1][2][3] Solutions with a pH below 5.5 are unstable and will rapidly lose potency.[1][4][5] It is recommended that the final diluted solution for administration has a pH of at least 5.5.[5][6][7]
Q2: How should this compound for Injection be reconstituted?
A2: this compound powder for injection should be initially reconstituted with Sterile Water for Injection without preservatives.[1][6] Using diluents containing inorganic salts, such as sodium chloride 0.9%, for the initial reconstitution can cause precipitation.[1][3] For a 500 mg vial, use 10 mL of Sterile Water for Injection, and for a 1 g vial, use 20 mL, to achieve a concentration of 50 mg/mL.[1][3] This reconstituted solution will have a pH between 6.5 and 7.5.[3][4]
Q3: How long is the reconstituted this compound solution stable?
A3: The reconstituted 50 mg/mL solution is stable for 24 hours at room temperature (15-30°C) or for up to 14 days (2 weeks) when refrigerated at 2-8°C.[1][2]
Q4: What factors influence the stability of the diluted this compound solution for infusion?
A4: The stability of the further diluted solution is variable and depends on several factors, including the specific intravenous infusion solution used, the final concentration of erythromycin, the type of container (glass or plastic), and the storage temperature.[1]
Q5: What are the typical storage times for diluted this compound solutions?
A5: As a general guideline, diluted solutions should be completely administered within 8 hours after dilution.[1][4][5] However, specific stability can be longer under certain conditions. For instance, solutions diluted in lactated Ringer's or buffered 5% dextrose injection can be stable for 24 hours at 22–28°C in glass or flexible plastic containers.[1] Always refer to manufacturer-specific stability data when available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Precipitate formation upon initial reconstitution. | Use of an incorrect diluent, such as one containing inorganic salts (e.g., 0.9% Sodium Chloride). | Discard the solution and reconstitute a new vial using only Sterile Water for Injection without preservatives.[1][3] |
| Rapid loss of potency in the final diluted solution. | The pH of the infusion solution is too acidic (below 5.5).[1][4] | Ensure the final pH of the admixture is 5.5 or higher. For acidic solutions like 5% Dextrose Injection, buffering with 4% sodium bicarbonate may be necessary.[1] |
| The solution was stored for longer than the recommended time. | Adhere to the recommended storage times for diluted solutions (generally within 8 hours unless specific stability data indicates otherwise).[1][5] | |
| Discoloration or presence of particulate matter in the solution. | Chemical degradation of this compound. | Do not use the solution. Parenteral drug products should be visually inspected for particulate matter and discoloration prior to administration.[5] |
| Inconsistent experimental results in stability studies. | Variability in pH of the solution, storage temperature fluctuations, or exposure to light. | Tightly control and monitor the pH and temperature of the solutions throughout the experiment. Store solutions protected from light unless photostability is being evaluated. |
| Inaccurate analytical methodology. | Ensure the analytical method (e.g., HPLC) is validated for stability-indicating properties, capable of separating the intact drug from its degradation products. |
Data Summary Tables
Table 1: Stability of Reconstituted this compound Solution (50 mg/mL)
| Storage Condition | Stability Duration |
| Room Temperature (15-30°C) | 24 hours[1][2] |
| Refrigerated (2-8°C) | 2 weeks (14 days)[1][2] |
Table 2: pH-Dependent Degradation of Erythromycin
| Solution pH | Approximate Time for 10% Decomposition (t90) |
| 5.0 | 2.5 hours[3] |
| 5.5 | 8.8 hours[3] |
| 6.0 | 1 day[3] |
| 7.0 | 4.6 days[3] |
| 8.0 | 7.3 days[3] |
| 9.0 | 2.6 days[3] |
| 10.0 | 8.8 hours[3] |
| 11.0 | 53 minutes[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Reconstitute the this compound for Injection as per the manufacturer's instructions to create the test solution.
-
Prepare forced degradation samples by subjecting the test solution to acidic, basic, oxidative, and photolytic stress conditions. For example, for acid degradation, an aliquot of the drug solution can be mixed with 1N HCl and stored for a specified time before neutralization.[8]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 215 nm) or Mass Spectrometry (MS) for identification of degradation products.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Inject the reference standard, the initial (time zero) test solution, and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Erythromycin peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
-
-
Data Analysis:
-
Calculate the percentage of Erythromycin remaining at each time point for the stability samples.
-
Determine the degradation rate under different conditions.
-
Visualizations
Caption: Degradation pathways of Erythromycin A under acidic and weakly alkaline conditions.
Caption: A typical experimental workflow for studying the stability of this compound.
Caption: A troubleshooting decision tree for unexpected degradation of this compound.
References
- 1. drugs.com [drugs.com]
- 2. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. globalrph.com [globalrph.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting inconsistent results in Erythromycin Lactobionate MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Erythromycin Lactobionate Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to unreliable or inconsistent MIC values.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| EL-MIC-01 | Higher than expected MIC values (Apparent Resistance) | 1. Degradation of this compound: The stock or working solution pH may be too acidic (below 6.0), causing rapid potency loss.[1][2] Erythromycin is unstable in acidic solutions.[1][2] 2. Incorrect Inoculum Density: An inoculum that is too dense can overwhelm the antibiotic, leading to apparent resistance. 3. Sub-optimal Incubation Conditions: Incorrect temperature or incubation time can affect bacterial growth and antibiotic activity. 4. Presence of Resistance Mechanisms: The bacterial strain may possess inherent or acquired resistance genes (e.g., erm genes mediating MLSB resistance).[3] | 1. Verify Solution pH: Ensure the pH of your final diluted this compound solution is between 6.5 and 7.5.[1][4] For certain media prone to acidity, buffering may be necessary.[5] 2. Standardize Inoculum: Prepare the inoculum using a McFarland 0.5 standard to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells. 3. Adhere to Protocol: Incubate plates at 35 ± 1°C for 16-20 hours for most standard bacteria. 4. Phenotypic Testing: If inducible resistance is suspected, perform a D-test to detect inducible clindamycin resistance, which can indicate an erm-mediated mechanism.[6] |
| EL-MIC-02 | Lower than expected MIC values (Apparent Susceptibility) | 1. Overly Alkaline Media: Erythromycin's activity is enhanced at alkaline pH (e.g., pH 8.0-8.5).[7][8][9] If the media pH is too high, it can artificially lower the MIC. 2. Low Inoculum Density: An insufficient bacterial inoculum will be inhibited by lower concentrations of the antibiotic. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic, leading to falsely low MICs in those wells. | 1. Control Media pH: Use standardized Mueller-Hinton Broth (MHB) or Agar (MHA) with a documented pH range (typically 7.2-7.4). 2. Verify Inoculum Concentration: Perform a colony count from the growth control well to confirm the inoculum density was within the target range. 3. Mitigate Edge Effects: Fill the outer wells of the microplate with sterile water or media without inoculum and do not use these wells for experimental data. |
| EL-MIC-03 | Inconsistent MICs between Replicates or Assays | 1. Inconsistent Drug Preparation: Variations in weighing, initial reconstitution, or serial dilutions of this compound. 2. Variable Inoculum Preparation: Inconsistent turbidity of the bacterial suspension between assays. 3. Reading Endpoint Variation: Subjectivity in determining the "no growth" well, especially with trailing or pinpoint growth.[10][11] 4. Instability of Prepared Solutions: Using reconstituted or diluted solutions beyond their stability window (e.g., more than 8 hours at room temperature for the final diluted solution).[1] | 1. Standardize Drug Handling: Calibrate balances regularly. Use fresh, sterile water for injection (without preservatives) for initial reconstitution.[5] Use calibrated pipettes for serial dilutions. 2. Use a Densitometer: Employ a densitometer or spectrophotometer to standardize the McFarland 0.5 suspension.[10] 3. Standardize Endpoint Reading: The MIC is the lowest concentration with no visible growth. Disregard pinpoint growth or trailing endpoints for bacteriostatic antibiotics like erythromycin.[10][11] 4. Prepare Fresh Solutions: Prepare fresh dilutions of this compound for each experiment. |
| EL-MIC-04 | No Growth in Control Wells | 1. Non-viable Inoculum: The bacterial culture may have lost viability before inoculation. 2. Incorrect Media: The chosen media may not support the growth of the specific bacterial strain. 3. Contamination with Inhibitory Substance: Accidental introduction of an antimicrobial agent into the control wells. | 1. Check Culture Viability: Streak the inoculum onto an agar plate to confirm viability and purity. 2. Use Appropriate Media: Ensure the use of recommended media for the test organism (e.g., Mueller-Hinton for many common bacteria). 3. Aseptic Technique: Review and ensure strict aseptic technique during plate preparation and inoculation. |
Frequently Asked Questions (FAQs)
Q1: What is the correct way to prepare an this compound stock solution for MIC testing?
A1: this compound powder should first be reconstituted with Sterile Water for Injection, USP, without any preservatives, to create an initial concentrated solution (e.g., 50 mg/mL).[1][5] Using diluents with inorganic salts can cause precipitation.[5] This concentrated solution is then further diluted in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to create the desired concentrations for your MIC assay.
Q2: How does pH affect this compound MIC results?
A2: The pH of the testing medium has a significant impact on the activity of erythromycin. The drug is most stable and active at a slightly alkaline pH (optimal stability at pH 6-8).[7][8][9] Acidic solutions (pH below 5.5) cause rapid degradation and loss of potency, which can lead to falsely high MIC values.[1] Conversely, a more alkaline environment (e.g., pH 8.5) can increase its activity, potentially leading to falsely low MICs.[7][8][9] Therefore, maintaining a consistent and appropriate pH (typically 7.2-7.4 for standard media) is critical for reproducible results.
Q3: My Quality Control (QC) strain is out of the acceptable range for erythromycin. What should I do?
A3: If your QC strain MIC is out of the acceptable range, do not report any results from that assay run. Investigate potential sources of error by systematically checking:
-
QC Strain Integrity: Ensure the QC strain has been sub-cultured the correct number of times and stored properly.
-
Erythromycin Preparation: Verify calculations and dilution steps. Prepare a fresh stock solution.
-
Inoculum Density: Re-standardize your inoculum preparation procedure.
-
Media and Reagents: Check the expiration dates and quality of the media and all reagents used.
-
Incubation Conditions: Confirm the correct temperature and duration of incubation.
Repeat the assay with a fresh preparation. If the problem persists, consider using a new vial of the QC strain.
Q4: What are the acceptable QC ranges for erythromycin with common ATCC strains?
A4: The acceptable MIC ranges for QC strains are established by standards organizations like CLSI and EUCAST. The ranges can vary slightly based on the specific methodology.
| QC Strain | Erythromycin MIC Range (µg/mL) | Reference Organization |
| Staphylococcus aureus ATCC® 29213 | 0.25 - 1.0 | EUCAST[12] |
| Streptococcus pneumoniae ATCC® 49619 | 0.03 - 0.125 | EUCAST[12] |
| Campylobacter jejuni ATCC® 33560 | 1.0 - 4.0 | CLSI[13] |
Q5: What does a "D-shaped" zone of inhibition mean when testing for erythromycin resistance?
A5: A D-shaped zone of inhibition in a disk diffusion test (often called a "D-test") indicates inducible resistance to clindamycin, which is mediated by an erm gene.[6][14] In this test, an erythromycin disk is placed near a clindamycin disk. If the bacteria are resistant to erythromycin and carry an inducible erm gene, the erythromycin will induce the expression of this gene, causing the bacteria to become resistant to the nearby clindamycin. This results in a flattening or "D" shape of the clindamycin inhibition zone on the side adjacent to the erythromycin disk.[6][14] This is an important finding as it means clindamycin may not be an effective treatment, even if it appears susceptible in standard MIC tests.
Experimental Protocols & Visualizations
Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, consistent with CLSI guidelines.
1. Preparation of this compound Dilutions: a. Reconstitute this compound powder with Sterile Water for Injection to a concentration of 50 mg/mL. b. Prepare a working stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). c. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve the desired final concentration range. Each well should contain 50 µL of the diluted antibiotic.
2. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (inoculum in broth, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.
4. Reading the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth. Disregard any pinpoint or hazy growth at the bottom of the well.[10]
Troubleshooting Logic Flow
This diagram illustrates a logical flow for troubleshooting inconsistent MIC results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The Relationship between Antibiotic Susceptibility and pH in the Case of Uropathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. resource.aminer.org [resource.aminer.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. cejph.szu.cz [cejph.szu.cz]
- 13. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing for Induction of Clindamycin Resistance in Erythromycin-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Erythromycin Lactobionate Interference in Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to prevent Erythromycin Lactobionate from interfering with fluorescence assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with our fluorescence-based assays?
Yes, this compound has the potential to interfere with fluorescence assays. While native erythromycin has weak fluorescence, it can be induced to fluoresce, particularly under acidic conditions and upon UV exposure. This intrinsic fluorescence can lead to false-positive signals or artificially increased background, especially in assays that use blue-green fluorophores.
Q2: What is the spectral profile of this compound's intrinsic fluorescence?
Research has shown that erythromycin, after treatment with sulfuric acid and UV irradiation, exhibits an excitation maximum at approximately 412 nm and an emission maximum at around 465 nm.[1][2][3][4] This places its fluorescence squarely in the blue-green region of the spectrum, where many common fluorescent dyes also emit.
Q3: Which types of fluorescence assays are most susceptible to interference from this compound?
Assays that are most at risk include:
-
Cell Viability and Proliferation Assays: Assays using reporters like Calcein-AM or those based on the reduction of non-fluorescent substrates to fluorescent products (e.g., resazurin-based assays) can be affected.
-
Enzyme Activity Assays: Assays that produce a fluorescent product with spectral properties overlapping those of erythromycin.
-
Fluorescence Microscopy and High-Content Screening: The intrinsic fluorescence of erythromycin could be captured by the imaging system, potentially obscuring the signal from the intended fluorescent probes.
-
Binding Assays: Fluorescence polarization or FRET-based assays could be impacted if erythromycin's fluorescence contributes to the overall signal.
Troubleshooting Guide
This guide provides systematic steps to identify and mitigate interference from this compound in your fluorescence assays.
Problem 1: High background fluorescence in wells containing this compound.
Cause: Intrinsic fluorescence of this compound.
Solutions:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence of this control to quantify the contribution of the compound to the total signal. This value can then be subtracted from your experimental readings.
-
Optimize Assay pH: this compound's fluorescence is influenced by pH.[1][2][3] Ensure your assay buffer has a pH between 6 and 8, where this compound is most stable and its induced fluorescence is minimized.[5]
-
Switch to Red-Shifted Dyes: The most effective way to avoid interference is to use fluorescent probes that excite and emit at longer wavelengths (red or far-red region of the spectrum), away from the fluorescence profile of erythromycin.
Problem 2: Inconsistent or unexpected results in cell-based assays.
Cause: Besides fluorescence interference, this compound can have biological effects on cells, such as inhibiting proliferation or inducing apoptosis, which can confound the results of viability or cytotoxicity assays.[6][7][8]
Solutions:
-
Perform Orthogonal Assays: Use a non-fluorescence-based method to confirm your results. For example, a luminescence-based ATP assay for cell viability or a colorimetric assay like the MTT assay can provide an independent measure of cell health.[9]
-
Dose-Response Analysis: Test a range of this compound concentrations to understand its dose-dependent effects on both the assay signal and cell viability. This can help distinguish between true biological effects and assay artifacts.
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
Objective: To quantify the background fluorescence of this compound in your specific assay conditions.
Materials:
-
This compound
-
Assay buffer (same as used in your experiment)
-
Microplate reader with fluorescence detection
-
Black-walled, clear-bottom microplates suitable for fluorescence measurements
Method:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).
-
Create a serial dilution of this compound in your assay buffer, covering the concentration range you plan to use in your experiment.
-
Pipette the dilutions into the wells of a black-walled microplate. Include wells with assay buffer only as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the readings of the wells containing this compound. The resulting values represent the intrinsic fluorescence of the compound at each concentration.
Protocol 2: Spectral Unmixing to Separate this compound Signal
Objective: To computationally separate the fluorescence signal of this compound from the signal of the assay fluorophore.
Prerequisites: A spectrophotometer or a microplate reader capable of acquiring full emission spectra.
Method:
-
Acquire Reference Spectra:
-
Measure the emission spectrum of your assay fluorophore in the assay buffer.
-
Measure the emission spectrum of this compound (at the experimental concentration) in the assay buffer. This is the interference spectrum.
-
-
Acquire Experimental Spectra: In your actual experiment, acquire the full emission spectrum from each well containing both the assay fluorophore and this compound.
-
Perform Linear Unmixing: Use software with spectral unmixing capabilities. The software will use the reference spectra to deconvolute the experimental spectra, calculating the contribution of your assay fluorophore and the interfering signal from this compound in each well.
Data Presentation
Table 1: Example of Intrinsic Fluorescence Data for this compound
| This compound Concentration (µg/mL) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Buffer Blank) | 50 | 5 |
| 10 | 150 | 12 |
| 25 | 320 | 25 |
| 50 | 650 | 48 |
| 100 | 1280 | 95 |
Visualizations
Caption: Workflow for troubleshooting this compound interference.
Caption: Spectral relationship between Erythromycin and fluorescent dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of erythromycin and florfenicol on primary cell lines of Unio crassus and Cyprinus carpio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Erythromycin Derivatives with Inhibitory Activity against Proliferation of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Erythromycin Lactobionate Activity In Vitro
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for investigating the effects of serum proteins on the in vitro activity of Erythromycin Lactobionate.
Frequently Asked Questions (FAQs)
Q1: Why does the Minimum Inhibitory Concentration (MIC) of this compound increase when I add serum to my culture medium?
The observed increase in the MIC is primarily due to the binding of erythromycin to serum proteins.[1] It is a well-established principle that only the free, unbound fraction of an antibiotic is microbiologically active.[1][2] Erythromycin is known to have a high degree of protein binding (70-90%), meaning a significant portion of the drug becomes sequestered by proteins and is unavailable to act on the bacteria.[3] Consequently, a higher total concentration of the drug is required to achieve a free concentration equivalent to the MIC observed in protein-free media.[1]
Q2: What are the major serum proteins that bind to this compound?
The primary binding protein for erythromycin in human serum is alpha-1-acid glycoprotein (AAG).[4] Human serum albumin (HSA) also contributes to the binding, although to a lesser extent.[4] The concentration of AAG, an acute-phase protein, can increase significantly during infection and inflammation, which can further alter the extent of erythromycin binding in vivo.[5][6]
Q3: How does protein binding affect the mechanism of action of this compound?
Protein binding does not alter the fundamental mechanism of action of erythromycin, but it does reduce the amount of drug available to perform that action. Erythromycin works by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis.[7][8][9] When erythromycin is bound to a serum protein, it is sterically hindered from reaching its ribosomal target within the bacteria. Therefore, a high level of protein binding leads to a lower effective concentration of the antibiotic at the site of action, diminishing its bacteriostatic activity.[10]
Q4: Should I use whole serum, Human Serum Albumin (HSA), or Bovine Serum Albumin (BSA) in my in vitro assays?
The choice of protein supplement can significantly impact your results. While whole human serum most closely mimics the in vivo environment, it can exhibit batch-to-batch variability and may contain endogenous factors that could affect bacterial growth.[10] Using purified proteins like HSA or BSA offers more consistency. However, protein binding can differ substantially between these supplements and native human plasma.[1][11] For instance, the binding of some antibiotics to commercially available BSA can be significantly lower than to HSA or human plasma.[1] It is crucial to measure the free drug concentration within your specific test system rather than relying on literature values for protein binding.[1][11]
Q5: Can the presence of serum ever increase the apparent activity of Erythromycin?
While typically protein binding reduces antibiotic activity, some studies have reported a potentiation effect. For example, one study observed that the presence of 40% serum decreased the MIC of erythromycin for Escherichia coli and Staphylococcus aureus.[12] The mechanism for this is not fully elucidated but may involve a diffusible serum factor that interacts synergistically with the antibiotic.[12] This highlights the complexity of drug-serum interactions and underscores the importance of empirical testing.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Action(s) |
| High variability in MIC results between experiments using serum-supplemented media. | 1. Batch-to-batch variation in serum composition (protein levels, endogenous factors).2. pH instability of the medium. This compound is unstable in acidic conditions (pH < 5.5).[13][14]3. Inconsistent bacterial inoculum size. | 1. Use a single, large lot of pooled serum for the entire study. If not possible, qualify each new batch.2. Buffer the medium to maintain a stable pH between 6.5 and 7.5.[13][15] Verify the pH after adding all components.3. Strictly adhere to standardized protocols for preparing the bacterial inoculum (e.g., using a McFarland standard). |
| This compound appears completely inactive in my serum-supplemented assay. | 1. Extensive protein binding has reduced the free drug concentration below the effective MIC for the entire duration of the test.2. Degradation of the antibiotic. Reconstituted this compound solutions have limited stability.[13][16][17] | 1. Measure the free concentration of erythromycin in your assay using a method like equilibrium dialysis or ultrafiltration.2. Increase the total erythromycin concentration in your assay to compensate for binding.3. Prepare fresh solutions of this compound for each experiment. Do not use solutions stored beyond recommended times.[14] |
| My results using BSA are different from those reported with HSA or whole serum. | Species-specific and protein-specific binding differences. The affinity and capacity of erythromycin binding can vary significantly between different proteins (e.g., BSA vs. HSA) and between the same protein from different species.[1][11] | 1. Whenever possible, use human serum or HSA for results intended to be extrapolated to human clinical scenarios.2. If using BSA, acknowledge this limitation in your analysis. Do not assume binding percentages are interchangeable.[1]3. Characterize the binding percentage within your specific experimental system. |
Data Summary
The following tables summarize key quantitative data regarding the protein binding of erythromycin.
Table 1: Protein Binding Percentages of Erythromycin in Serum
| Species | Serum/Plasma Type | Protein Binding (%) | Unbound Fraction (%) | Reference(s) |
| Human | Serum | 70 - 90% | 10 - 30% | [3][18] |
| Human | Serum | ~76% | ~24% | [3] |
| Pig (1-day old) | Plasma | ~91% | ~9% | [19] |
| Pig (15-day old) | Plasma | ~56% | ~44% | [19] |
| Rabbit | Serum | ~90% | ~10% | [20] |
Table 2: Binding Constants of Erythromycin to Specific Proteins
| Drug Form | Protein | Conditions | Association Constant (Ka or k) / Capacity (n) | Reference(s) |
| Erythromycin | Human α-1-Acid Glycoprotein | 38°C | Ka = 0.16 x 10⁶ M⁻¹ | [4] |
| Erythromycin Stearate | Bovine Serum Albumin (BSA) | pH 7.4, 27°C | High Affinity: k₁= 0.36, n₁= 0.25Low Affinity: K₂= 0.14, n₂= 0.42 | [18][21] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay with Serum Supplementation
This protocol is adapted from CLSI standards to assess the impact of serum proteins on the MIC of this compound.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Pooled human serum or Human Serum Albumin (HSA)
-
Sterile water for injection
-
0.9% saline
-
McFarland 0.5 turbidity standard
Procedure:
-
Prepare Erythromycin Stock Solution: Aseptically prepare a concentrated stock solution of this compound in sterile water for injection. Note: Do not use saline for initial reconstitution as it can cause precipitation.[13]
-
Prepare Serum-Supplemented Medium: Prepare CAMHB containing the desired final concentration of serum or HSA (e.g., 50% v/v). Ensure the medium is well-mixed and the pH is verified to be within the optimal range for erythromycin stability (6.5-7.5).[13][15]
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the erythromycin stock solution across the wells of the 96-well plate using the serum-supplemented CAMHB. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Grow the test organism to the logarithmic phase. Adjust the bacterial suspension in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plates: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Protein Binding by Equilibrium Dialysis
This method determines the fraction of erythromycin bound to serum proteins.[22]
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)
-
Pooled human serum (or protein solution of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Analytical system for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare Dialysis Cells: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly hydrated and installed.
-
Prepare Samples:
-
Protein Chamber: Spike the human serum with this compound to the desired final concentration.
-
Buffer Chamber: Fill the corresponding chamber with an equal volume of PBS.
-
-
Incubation: Seal the apparatus and incubate at 37°C on a rotating shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined empirically).[22]
-
Sample Collection: After incubation, carefully collect aliquots from both the protein chamber and the buffer chamber.
-
Quantification: Determine the concentration of erythromycin in the samples from both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free (unbound) drug concentration. The concentration in the protein chamber represents the total drug concentration (bound + unbound).
-
Calculation:
-
Fraction Unbound (%) = (Concentration in Buffer Chamber / Concentration in Protein Chamber) x 100
-
Fraction Bound (%) = 100 - Fraction Unbound (%)
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro testing of this compound in the presence of serum proteins.
Caption: Binding of erythromycin to serum proteins reduces the free, active drug concentration.
Caption: Workflow for evaluating the impact of serum proteins on erythromycin MIC.
Caption: A logical workflow for troubleshooting high MIC results in serum-supplemented media.
References
- 1. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The binding protein of erythromycin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 17. globalrph.com [globalrph.com]
- 18. researchgate.net [researchgate.net]
- 19. Impact of age-related alteration of plasma alpha 1-acid glycoprotein concentration on erythromycin pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies on the intravenous pharmacokinetics in rabbit and in vitro protein binding of two new salts of erythromycin: erythromycin maltobionate and erythromycin fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scialert.net [scialert.net]
- 22. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing solubility problems of Erythromycin Lactobionate in specific solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with Erythromycin Lactobionate.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is my this compound not dissolving in water? | 1. Incorrect Solvent: Using a solvent other than sterile water for the initial reconstitution can cause precipitation.[1][2] 2. Low Temperature: The temperature of the solvent might be too low. 3. High Concentration: Attempting to dissolve the compound at a concentration exceeding its solubility limit. | 1. Ensure the initial reconstitution is performed with sterile water for injection, without preservatives.[1] 2. Gently warm the solvent to room temperature. 3. Refer to the solubility data table to ensure you are working within the appropriate concentration range. The solubility in water is approximately 200 mg/mL.[3] |
| My solution turned cloudy or formed a precipitate after initial dissolution. | 1. Acidic pH: this compound is unstable in acidic conditions (pH < 5.5) and will rapidly degrade and precipitate.[1][4][5] 2. Incompatible Diluent: Addition of a diluent containing inorganic salts in the initial reconstitution step can cause precipitation.[1][2] 3. Storage Issues: Improper storage of the reconstituted solution can lead to degradation and precipitation. | 1. Check the pH of your final solution. If it is below 5.5, it needs to be buffered. For some IV solutions, the addition of 4% sodium bicarbonate is recommended to raise the pH.[1] The optimal pH for stability is between 6 and 8.[1][6] 2. For initial reconstitution, use only sterile water for injection.[1] Subsequent dilutions can be made with compatible IV solutions like 0.9% sodium chloride or lactated Ringer's solution.[1][4] 3. Store reconstituted solutions as recommended. For example, a 50 mg/mL solution in sterile water is stable for 2 weeks when refrigerated (2-8°C) or for 24 hours at room temperature.[1] |
| The solution has a yellowish tint. Is it still usable? | 1. Product Characteristic: The powder itself can be white to slightly yellow.[3][7] 2. Degradation: A significant color change upon dissolution or over time could indicate degradation. | 1. A slight yellow tint in the initial powder is normal.[3][7] 2. Visually inspect the solution for particulate matter and significant discoloration before use.[4] If marked color change occurs, it is recommended to discard the solution. |
| Can I use solvents other than water for my experiments? | 1. Varying Solubility: this compound has different solubilities in various solvents. | 1. this compound is freely soluble in anhydrous ethanol and methanol, and very slightly soluble in acetone and methylene chloride.[3][7] Refer to the solubility data for guidance. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: The optimal pH for the stability of this compound solutions is between 6 and 8.[1][6] Solutions with a pH below 5.5 are unstable and will rapidly lose potency.[1][4][5]
Q2: How should I reconstitute this compound powder for injection?
A2: For a 500 mg vial, you should add 10 mL of sterile water for injection (without preservatives) to yield a concentration of 50 mg/mL.[1][4] For a 1 g vial, add 20 mL of sterile water for injection to get the same concentration.[1] Do not use diluents containing inorganic salts for the initial reconstitution as this will cause precipitation.[1][2]
Q3: What are the recommended storage conditions for reconstituted solutions?
A3: A solution reconstituted with sterile water for injection to a concentration of 50 mg/mL is stable for 2 weeks when refrigerated at 2–8°C or for 24 hours at room temperature.[1] If further diluted in compatible IV fluids, the stability may vary, but it is generally recommended to use the final diluted solution within 8 hours.[4][8][9]
Q4: What solvents can I use for non-clinical research applications?
A4: this compound is soluble in water, freely soluble in anhydrous ethanol and methanol, and very slightly soluble in acetone and methylene chloride.[3][7]
Q5: What is the mechanism of action of Erythromycin?
A5: Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria, which prevents the elongation of the peptide chain.[8][9][10]
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent/Solution | Solubility/Concentration | Stability | pH | Notes |
| Water | Soluble, approx. 200 mg/mL[3] | Reconstituted solution (50 mg/mL) stable for 2 weeks at 2-8°C or 24 hours at room temperature.[1] | 6.5 - 7.5 (for a 5% solution)[2][4] | Use sterile water for injection for initial reconstitution.[1] |
| Anhydrous Ethanol | Freely Soluble[3][7] | Data not available | Not applicable | |
| Methanol | Freely Soluble[3][7] | Data not available | Not applicable | |
| Acetone | Very Slightly Soluble[3][7] | Data not available | Not applicable | |
| Methylene Chloride | Very Slightly Soluble[3][7] | Data not available | Not applicable | |
| 0.9% Sodium Chloride Injection | Compatible for further dilution[1][4] | Use within 8 hours at room temperature or 24 hours if refrigerated.[1] | Should be buffered if pH is below 5.5.[1] | Do not use for initial reconstitution.[1][2] |
| 5% Dextrose Injection | Compatible for further dilution[1] | Must be buffered to pH ≥ 5.5. Use within 2-8 hours depending on preparation.[1] | Requires buffering (e.g., with 4% sodium bicarbonate).[1] | Acidic nature of dextrose solutions can cause degradation. |
| Lactated Ringer's Injection | Compatible for further dilution[1][4] | Use within 8 hours at room temperature or 24 hours if refrigerated.[1] | Generally within stable pH range. |
Experimental Protocols
Protocol 1: Reconstitution of this compound for Injection
-
Preparation: Bring the vial of this compound powder and sterile water for injection (without preservatives) to room temperature.
-
Reconstitution: Aseptically add the appropriate volume of sterile water for injection to the vial.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Inspection: Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
Storage: If not used immediately, store the reconstituted solution in a refrigerator at 2-8°C for up to two weeks or at room temperature for up to 24 hours.[1]
Protocol 2: Preparation of a Diluted Solution for Experimental Use
-
Reconstitute: Prepare the initial stock solution of this compound as described in Protocol 1.
-
Diluent Selection: Choose a compatible diluent based on your experimental needs (e.g., 0.9% Sodium Chloride Injection, Lactated Ringer's Injection).
-
pH Check (if necessary): If using a potentially acidic diluent like 5% Dextrose Injection, ensure the final solution pH is 5.5 or higher. Buffer with a suitable agent like 4% sodium bicarbonate if necessary.[1]
-
Dilution: Aseptically withdraw the required volume of the reconstituted stock solution and add it to the chosen diluent to achieve the desired final concentration (typically 1 to 5 mg/mL for intermittent infusion).[4][8]
-
Administration/Use: Use the final diluted solution promptly, ideally within 8 hours of preparation if stored at room temperature.[4][8][9]
Visualizations
Caption: Workflow for Reconstitution and Dilution of this compound.
Caption: Troubleshooting Guide for Precipitation Issues.
Caption: Simplified Acidic Degradation Pathway of Erythromycin A.[11]
References
- 1. drugs.com [drugs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (200 MG) CAS#: 3847-29-8 [m.chemicalbook.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. uspbpep.com [uspbpep.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of frozen Erythromycin Lactobionate stock solutions
This technical support center provides guidance on the long-term stability of frozen Erythromycin Lactobionate stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound powder?
A1: this compound powder for injection must be initially reconstituted with sterile water for injection without preservatives.[1] The use of diluents containing inorganic salts, such as sodium chloride injection, for the initial reconstitution can cause precipitation.[1][2]
Q2: What is the stability of the reconstituted stock solution at refrigerated and room temperatures?
A2: A 50 mg/mL stock solution reconstituted with sterile water for injection has a pH of approximately 7 and is stable for up to 2 weeks when stored in the refrigerator (2–8°C).[1][3][4] At room temperature, this reconstituted solution is stable for 24 hours.[1][3][4][5]
Q3: Can I freeze my this compound stock solution for long-term storage?
A3: Yes, reconstituted this compound solutions can be frozen for long-term storage. Solutions in piggyback vials may be frozen at -10°C to -20°C within 4 hours of preparation and stored for 30 days.[1] Another study found that a 500 mg/110 mL solution in 0.9% sodium chloride in PVC bags showed no loss of potency after 12 months of storage at -20°C.[6]
Q4: What is the optimal pH for this compound solution stability?
A4: The optimal pH for the stability of this compound solutions is between 6 and 8.[1][5] Solutions with a pH below 5.5 are unstable and will rapidly lose potency.[1][2][3][4][6]
Q5: How should I thaw a frozen stock solution?
A5: Frozen solutions of this compound should be thawed in a refrigerator. Once thawed, the solution should be used within 8 hours. It is critical that thawed solutions are not refrozen.[1]
Troubleshooting Guide
Problem: I observed precipitation after reconstituting the this compound powder.
-
Possible Cause: You may have used a diluent containing inorganic salts (e.g., sodium chloride injection) for the initial reconstitution.
-
Solution: Always use sterile water for injection without preservatives for the initial reconstitution of the lyophilized powder.[1][2]
Problem: My experimental results are inconsistent when using a previously frozen stock solution.
-
Possible Cause 1: Improper thawing. Rapid thawing at room temperature or in a water bath can affect stability.
-
Solution 1: Always thaw frozen stock solutions in a refrigerator and use them within 8 hours of complete thawing.[1]
-
Possible Cause 2: Refreezing of the stock solution. The stability of this compound is compromised by freeze-thaw cycles.
-
Solution 2: Prepare single-use aliquots of your stock solution before freezing to avoid the need to refreeze any remaining solution. Thawed solutions must not be refrozen.[1]
-
Possible Cause 3: The pH of your final solution is too low. Erythromycin is unstable in acidic conditions.
-
Solution 3: Ensure the pH of your final diluted solution is within the optimal range of 6-8.[1][5] If using a dextrose-based diluent, it may need to be buffered with 4% sodium bicarbonate to achieve a pH of at least 5.5.[2][3][4]
Problem: I noticed a rapid loss of potency in my working solution.
-
Possible Cause: The solution's pH may have shifted to an acidic range (below 5.5).
-
Solution: Check the pH of your diluents and final solution. The stability of this compound is highly pH-dependent.[1][6] For dilutions in solutions like 5% Dextrose Injection, buffering is recommended.[2][4]
Data Presentation
Table 1: Stability of Reconstituted this compound (50 mg/mL in Sterile Water for Injection)
| Storage Condition | Temperature | Duration of Stability |
| Room Temperature | 15-30°C | 24 hours[1][3][4] |
| Refrigerated | 2-8°C | 2 weeks[1][3][4][5] |
Table 2: Stability of Frozen this compound Solutions
| Concentration and Diluent | Storage Temperature | Duration of Stability | Post-thawing Stability |
| 5 mg/mL in 0.9% NaCl, Lactated Ringer's, or Normosol-R | -10°C to -20°C | 30 days[1] | 8 hours (refrigerated thaw)[1] |
| 500 mg/110 mL in 0.9% NaCl (PVC bags) | -20°C | 12 months[6] | Not specified |
Experimental Protocols
Protocol 1: Preparation of Frozen this compound Stock Solution (50 mg/mL)
-
Reconstitution: Aseptically add the required volume of sterile water for injection (without preservatives) to the vial of lyophilized this compound powder to achieve a final concentration of 50 mg/mL. For example, add 10 mL to a 500 mg vial or 20 mL to a 1 g vial.[1][2][3]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved.
-
Aliquoting: Dispense the reconstituted solution into single-use, sterile cryovials.
-
Freezing: Place the aliquots in a freezer at -20°C within 4 hours of preparation.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework. Specific parameters may need optimization based on the available equipment and columns.
-
Chromatographic System:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the test samples (from the stability study) with the mobile phase to a concentration within the linear range of the assay.
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Analysis: Compare the peak area of erythromycin in the samples to that of the standard to determine the concentration and assess degradation. The appearance of new peaks may indicate degradation products such as anhydroerythromycin.[9]
Mandatory Visualizations
Caption: Workflow for the preparation and use of frozen this compound stock solutions.
Caption: Key factors influencing the stability of this compound solutions.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. globalrph.com [globalrph.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Erythromycin Lactobionate and Telithromycin for Researchers and Drug Development Professionals
An objective analysis of two key antibiotics, this guide provides a detailed comparison of Erythromycin Lactobionate, a widely used macrolide, and Telithromycin, the first of the ketolide class. This document synthesizes available experimental data on their mechanisms of action, antibacterial spectrum, pharmacokinetic profiles, clinical efficacy, and safety.
Executive Summary
Erythromycin, a macrolide antibiotic, has long been a staple in the treatment of various bacterial infections. Its lactobionate salt is administered intravenously for severe infections. Telithromycin, a semi-synthetic derivative of erythromycin, represents the first ketolide antibiotic. It was specifically designed to overcome some of the resistance mechanisms that have diminished the efficacy of older macrolides. This guide presents a comprehensive, data-driven comparison of these two compounds to inform research and development in the field of antibacterials.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and Telithromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, their precise interactions with the ribosome differ significantly, which accounts for the enhanced activity of Telithromycin against certain resistant strains.
Erythromycin primarily binds to a single site on the 23S rRNA component of the 50S subunit, specifically within domain V.[1] This interaction blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation.
Telithromycin also binds to domain V of the 23S rRNA, but it possesses a crucial second binding site in domain II.[2] This dual-binding mechanism results in a much higher affinity for the bacterial ribosome, estimated to be over 10 times that of erythromycin.[2] This enhanced binding allows Telithromycin to remain effective even when the primary binding site in domain V is altered by methylation, a common mechanism of macrolide resistance (the erm gene).[2]
Caption: Mechanisms of Action for this compound and Telithromycin.
Antibacterial Spectrum: A Comparative Analysis of In Vitro Activity
The structural modifications of Telithromycin translate to a broader and more potent spectrum of activity, particularly against key respiratory pathogens that have developed resistance to macrolides. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of bacterial isolates.
Table 1: In Vitro Activity against Streptococcus pneumoniae
| Organism Strain | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Erythromycin-Susceptible | Erythromycin | 0.03 | 0.06 | [3] |
| Telithromycin | 0.016 | 0.016 | [3] | |
| Erythromycin-Resistant | Erythromycin | >64 | >64 | [3] |
| Telithromycin | 0.06 | 0.5 | [3] |
Table 2: In Vitro Activity against Other Key Respiratory Pathogens
| Organism | Antibiotic | MIC90 (µg/mL) | Reference |
| Haemophilus influenzae | Telithromycin | 4 | [4] |
| Moraxella catarrhalis | Telithromycin | 0.06 | [4] |
| Streptococcus pyogenes (Erythromycin-Susceptible) | Telithromycin | N/A | [2] |
| Streptococcus pyogenes (Erythromycin-Resistant, inducible MLSB) | Telithromycin | N/A | [2] |
| Staphylococcus aureus (Methicillin-Susceptible) | Telithromycin | 0.12 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of Erythromycin and Telithromycin
-
Pipettes and sterile pipette tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antibiotic is prepared in the microtiter plate using CAMHB. The final concentrations typically range from 0.008 to 128 µg/mL.
-
Inoculum Preparation: The bacterial culture is grown to the logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
Caption: Experimental Workflow for MIC Determination.
Pharmacokinetic Properties
A direct pharmacokinetic comparison is challenging due to the different routes of administration, with this compound being administered intravenously and Telithromycin orally. The available data for each are summarized below.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Intravenous) | Telithromycin (Oral) | Reference |
| Route of Administration | Intravenous Infusion | Oral | [1][7] |
| Bioavailability | 100% | 57% | [1][7] |
| Peak Plasma Concentration (Cmax) | ~10 µg/mL (500 mg over 1 hour) | ~2.27 µg/mL (800 mg single dose) | [8][9] |
| Time to Peak (Tmax) | End of infusion | ~1 hour | [8][9] |
| Elimination Half-life (t1/2) | ~1.9 - 2.0 hours | ~10 hours (terminal) | [9] |
| Protein Binding | Not specified | 60-70% | [7] |
| Metabolism | Hepatic | Hepatic (CYP3A4 and non-CYP pathways) | [1][7] |
| Excretion | Primarily bile; 12-15% in urine | Multiple pathways: biliary/intestinal, renal, and hepatic metabolism | [1][7] |
Clinical Efficacy and Safety
Both this compound and Telithromycin have demonstrated clinical efficacy in the treatment of community-acquired pneumonia (CAP).
A pooled analysis of clinical trials showed that for patients with CAP caused by S. pneumoniae with reduced susceptibility to penicillin and/or erythromycin, Telithromycin achieved a clinical cure rate of 91.8% and a bacterial eradication rate of 93.4%. For all pneumococcal isolates in these trials, the clinical cure and bacterial eradication rates were 94.5% and 96.0%, respectively.
Clinical efficacy data for intravenous this compound in large-scale, modern trials are less readily available in direct comparison to Telithromycin for resistant pathogens. Its use is generally indicated for severe infections where oral administration is not feasible.[1]
In terms of safety, gastrointestinal adverse events such as diarrhea, nausea, and abdominal pain are common with macrolides, including erythromycin. Telithromycin has also been associated with gastrointestinal side effects. Of note, the use of Telithromycin has been significantly restricted due to concerns about rare but severe adverse events, including hepatotoxicity, exacerbation of myasthenia gravis, and visual disturbances.
Conclusion
Telithromycin exhibits superior in vitro potency against a broader range of respiratory pathogens compared to Erythromycin, most notably against macrolide-resistant Streptococcus pneumoniae. This enhanced activity is attributed to its unique dual-binding mechanism to the bacterial ribosome. While both drugs are effective in treating susceptible bacterial infections, the improved pharmacokinetic profile and activity against resistant strains made Telithromycin a promising agent. However, its clinical utility has been curtailed by significant safety concerns. This compound remains a therapeutic option for severe infections caused by susceptible organisms, particularly when other agents are not suitable. For researchers and drug development professionals, the story of Telithromycin serves as a compelling case study in the development of novel antibiotics, highlighting the critical balance between enhanced efficacy and a favorable safety profile.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In Vitro Activity of the New Ketolide Telithromycin Compared with Those of Macrolides against Streptococcus pyogenes: Influences of Resistance Mechanisms and Methodological Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of telithromycin compared with macrolides and fluoroquinolones against Streptococcus pneumoniae, Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Clinical pharmacokinetics of telithromycin, the first ketolide antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of the New Ketolide Telithromycin (HMR 3647) Administered in Ascending Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The pharmacokinetics of 1,000 mg this compound i. v. in patients with respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Specificity of Erythromycin Lactobionate's Ribosomal Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of antibiotics is paramount for novel drug design and overcoming resistance. This guide provides an objective comparison of Erythromycin Lactobionate's ribosomal binding specificity against other macrolide antibiotics, supported by experimental data and detailed methodologies.
Erythromycin, a 14-membered macrolide, exerts its antibacterial effect by binding to the 50S large ribosomal subunit of bacteria.[1] This interaction occurs within the nascent peptide exit tunnel (NPET), a pathway through which newly synthesized polypeptide chains emerge from the ribosome.[2][3][4][5][6] By obstructing this tunnel, erythromycin inhibits protein synthesis, ultimately leading to the cessation of bacterial growth.[3][5] The primary binding site is composed of 23S ribosomal RNA (rRNA), with specific interactions at domains V and II.[2] Key nucleotides, such as A2058 and A2059, are crucial for this interaction.[1][7][8] While the lactobionate salt form of erythromycin enhances its solubility for intravenous administration, the binding to the ribosome is mediated by the erythromycin molecule itself after dissociation.
Comparative Ribosomal Binding Affinity of Macrolides
The efficacy of macrolide antibiotics is not solely determined by their binding affinity (represented by the dissociation constant, Kd) but also by their dissociation kinetics (koff). A lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of erythromycin in comparison to other clinically relevant macrolides.
| Antibiotic | Macrolide Class | Target Ribosome | Dissociation Constant (Kd) | Key Findings |
| Erythromycin | 14-membered macrolide | E. coli | 36 nM[3] | Baseline affinity for a classic macrolide. |
| Erythromycin | 14-membered macrolide | S. pneumoniae | 4.9 ± 0.6 nM[4][6] | Higher affinity in a Gram-positive species; exhibits relatively fast dissociation.[6] |
| Roxithromycin | 14-membered macrolide | E. coli | 20 nM[3] | Higher affinity than erythromycin. |
| Clarithromycin | 14-membered macrolide | E. coli | 8 nM[3] | Significantly higher affinity than erythromycin, correlated with a greater rate of association.[3] |
| Solithromycin | Ketolide (a subclass of macrolides) | S. pneumoniae | 5.1 ± 1.1 nM[4][6] | Comparable affinity to erythromycin but a much slower dissociation rate, which is linked to its bactericidal activity.[4][6][9][10] |
Experimental Protocols for Assessing Ribosomal Binding
Several experimental techniques are employed to elucidate the specificity and affinity of antibiotic-ribosome interactions. These methods range from quantitative binding assays to high-resolution structural analysis.
Radioligand Binding Assay
This classic method directly measures the binding of a radiolabeled antibiotic to ribosomes.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial strain (e.g., E. coli) through differential centrifugation.
-
Radiolabeling: Utilize a radiolabeled form of the antibiotic, such as [14C]Erythromycin.
-
Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer (e.g., 10 mM Tris-HCl, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl).[11]
-
Separation: Separate the ribosome-bound antibiotic from the free antibiotic. This is typically achieved by ultracentrifugation to pellet the ribosomes[11] or by passing the reaction mixture through a nitrocellulose filter that retains ribosomes but allows free antibiotic to pass through.
-
Quantification: Measure the radioactivity of the ribosome-bound fraction using a scintillation counter.
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound antibiotic against the concentration of free antibiotic and fitting the data to a binding isotherm (e.g., Scatchard plot).[10]
Fluorescence Polarization (FP) Assay
This is a high-throughput method to study binding interactions in solution.
Methodology:
-
Fluorescent Labeling: Chemically conjugate a fluorophore (e.g., BODIPY) to the antibiotic of interest.
-
Binding Reaction: In a microplate format, incubate a fixed concentration of the fluorescently labeled antibiotic and ribosomes. For competitive binding, add varying concentrations of an unlabeled competitor antibiotic.
-
Measurement: Excite the reaction mixture with polarized light and measure the emitted fluorescence polarization. When the small fluorescent antibiotic binds to the large ribosome, its tumbling rate slows, leading to an increase in fluorescence polarization.
-
Data Analysis: The Kd can be determined from the change in polarization as a function of ribosome concentration.[12] For competitive assays, the IC50 of the unlabeled competitor can be determined and used to calculate its binding affinity.
Chemical Footprinting
This technique identifies the specific nucleotides in the rRNA that are in close contact with the bound antibiotic.
Methodology:
-
Complex Formation: Incubate ribosomes with the antibiotic to allow for complex formation.
-
Chemical Modification: Treat the ribosome-antibiotic complex with chemical probes that modify accessible rRNA bases (e.g., dimethyl sulfate (DMS) modifies adenines and cytosines). The bound antibiotic will protect the nucleotides it interacts with from modification.
-
RNA Extraction and Primer Extension: Extract the rRNA and use a reverse transcriptase with a radiolabeled or fluorescently labeled primer that binds downstream of the region of interest. The reverse transcriptase will stop at the modified bases.
-
Analysis: Separate the resulting cDNA fragments by gel electrophoresis. The positions of the protected nucleotides can be identified by comparing the banding pattern of the antibiotic-treated sample to a control sample without the antibiotic.
High-Resolution Structural Methods (X-ray Crystallography and Cryo-EM)
These techniques provide atomic-level detail of the antibiotic binding site.
Methodology:
-
Complex Formation and Crystallization (X-ray): Form a complex of the antibiotic with either the 50S subunit or the entire 70S ribosome and induce crystallization. This has been a challenging but crucial step in understanding ribosome-antibiotic interactions.[13]
-
Vitrification (Cryo-EM): Rapidly freeze a solution of the ribosome-antibiotic complex in a thin layer of amorphous ice.[14]
-
Data Collection: Collect X-ray diffraction data from the crystal[15] or a large number of particle images using a transmission electron microscope.[14][16]
-
Structure Determination: Process the diffraction data or the particle images to reconstruct a three-dimensional electron density map.
-
Modeling: Build an atomic model of the ribosome and the bound antibiotic into the electron density map to visualize the precise interactions.[17]
Visualizing the Macrolide Binding Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Mechanism of action for Erythromycin on the bacterial ribosome.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. pnas.org [pnas.org]
- 7. The structural basis of macrolide-ribosome binding assessed using mutagenesis of 23S rRNA positions 2058 and 2059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of drug-ribosome interactions defines the cidality of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. resources.rigaku.com [resources.rigaku.com]
- 14. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 17. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin Lactobionate vs. Erythromycin Base: A Comparative Guide for Cell Culture Applications
For researchers, scientists, and drug development professionals, maintaining aseptic conditions in cell culture is paramount. Antibiotics are commonly employed as a prophylactic measure against bacterial contamination. Erythromycin, a macrolide antibiotic, is a frequent choice. It is commercially available in different forms, primarily as Erythromycin base and its salt, Erythromycin Lactobionate. While both share the same core antibacterial activity, their distinct physicochemical properties significantly influence their suitability and handling in a laboratory setting. This guide provides an objective comparison of their performance in cell culture, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between this compound and Erythromycin base lies in their solubility and stability, which directly impacts their ease of use in preparing sterile culture media. This compound, a salt of erythromycin and lactobionic acid, was developed to overcome the poor water solubility of the base form.
| Property | This compound | Erythromycin Base | Reference(s) |
| Molecular Formula | C37H67NO13 • C12H22O12 | C37H67NO13 | [1] |
| Molecular Weight | 1092.2 g/mol | 733.9 g/mol | [1] |
| Appearance | White or slightly yellow crystalline powder | White to yellow hygroscopic crystals or powder | [2][3] |
| Solubility in Water | Freely soluble (~1 mg/mL) | Sparingly soluble (~2 mg/mL, but can be difficult to dissolve) | [1][2][4] |
| Solubility in Ethanol | Freely soluble | Soluble (~50 mg/mL) | [2][5] |
| Solution pH | 6.5 - 7.5 | 8.0 - 10.5 (in a 0.067% aqueous solution) | [4][6] |
| Stability in Solution | Stable for 2 weeks at 2-8°C. Unstable in acidic solutions (pH < 5.5). | Stable for 3 days at 37°C. | [2][4] |
Mechanism of Action: Halting Bacterial Protein Synthesis
Both this compound and Erythromycin base function by inhibiting bacterial protein synthesis. After diffusing through the bacterial cell membrane, erythromycin binds to the 50S subunit of the bacterial ribosome.[7][8][9] This binding interferes with the translocation step of protein synthesis, preventing the transfer of tRNA from the A-site to the P-site of the ribosome.[3][7][10] The ultimate result is the cessation of polypeptide chain elongation, leading to a bacteriostatic effect, which inhibits bacterial growth and replication.[11]
Performance in Cell Culture Applications
The choice between these two forms of erythromycin for cell culture depends on practical considerations rather than differences in antibacterial efficacy.
| Feature | This compound | Erythromycin Base |
| Ease of Use | High. Readily dissolves in water or culture media, simplifying stock solution preparation. | Low. Poor water solubility requires the use of solvents like ethanol and careful pH monitoring, which can introduce variability and potential toxicity. |
| Risk of Precipitation | Low. Its high solubility ensures it remains in solution in culture media. | High. Can precipitate out of solution, especially at higher concentrations or with pH shifts in the media, leading to inconsistent antibiotic activity. |
| Cytotoxicity | Can cause endoplasmic reticulum dilation and cytoplasmic bubbling at high concentrations (e.g., 2.5 mg/mL) in rat skeletal muscle cells (L6).[12] | Generally considered safe at typical working concentrations, but the use of solvents for stock solutions (e.g., ethanol) may introduce cytotoxic effects. |
| Recommended Concentration | 50-200 mg/L | 50-200 mg/L |
Experimental Protocols
Preparation of Antibiotic Stock Solutions
Accurate and sterile preparation of stock solutions is critical. Due to their different solubilities, the protocols for this compound and Erythromycin base vary significantly.
Protocol 1: this compound Stock Solution (10 mg/mL)
-
Preparation: In a sterile biosafety cabinet, weigh out 100 mg of this compound powder.
-
Dissolution: Add the powder to 10 mL of sterile, tissue culture-grade water or phosphate-buffered saline (PBS).
-
Mixing: Gently vortex the solution until the powder is completely dissolved. This compound is freely soluble in aqueous solutions.[2]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. The aqueous solution is not recommended to be stored for more than one day at 4°C.[1]
Protocol 2: Erythromycin Base Stock Solution (10 mg/mL)
-
Preparation: In a sterile biosafety cabinet, weigh out 100 mg of Erythromycin base powder.
-
Dissolution: Add the powder to 2 mL of 95% ethanol and vortex until fully dissolved.[5]
-
Dilution: Slowly add 8 mL of sterile, tissue culture-grade water or PBS to the ethanol solution while mixing. The final concentration of ethanol will be approximately 19%.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of either erythromycin form on a specific cell line, a metabolic activity assay such as the MTT assay can be performed.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound or Erythromycin base stock solutions in complete culture medium. Remove the old medium from the cells and add the treatment media. Include a "no-drug" control and a "solvent-only" control if applicable (for Erythromycin base).
-
Incubation: Incubate the plate for a period that reflects the typical duration of an experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Conclusion and Recommendations
Both this compound and Erythromycin base provide the same antibacterial protection in cell culture by inhibiting bacterial protein synthesis. The primary difference is practical:
-
This compound is the superior choice for most cell culture applications due to its high water solubility, ease of preparation, and lower risk of precipitation in culture media. This ensures a consistent and reliable antibiotic concentration.
-
Erythromycin Base can be used effectively but requires more careful preparation involving organic solvents and potential pH adjustments. The risk of precipitation and the introduction of a solvent vehicle are significant drawbacks that could impact experimental results.
For researchers prioritizing convenience, reproducibility, and minimizing experimental variables, This compound is the recommended form for routine use in cell culture.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. drugs.com [drugs.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Erythromycin tested according to Ph Eur 114-07-8 [sigmaaldrich.com]
- 5. 红霉素 potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Erythromycin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
Independent validation of published research on Erythromycin Lactobionate's efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Erythromycin Lactobionate against other alternatives, supported by experimental data from published research. The information is intended to aid researchers, scientists, and drug development professionals in their understanding of the efficacy and mechanisms of this macrolide antibiotic.
I. Antibacterial Efficacy
This compound has demonstrated efficacy against a range of bacterial pathogens. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
A. In Vivo Efficacy: Pseudomonas aeruginosa Bacteremia in a Murine Model
A study in a murine model of endogenous Pseudomonas aeruginosa bacteremia demonstrated a significant increase in survival rates with this compound treatment.
Table 1: Survival Rates in a Murine Model of P. aeruginosa Bacteremia
| Treatment Group | Dosage (mg/kg/day) | Survival Rate |
| Control | 0 | 20% |
| This compound | 50 | Significantly Increased |
| This compound | 100 | 80% |
| This compound | 500 | Decreased |
Experimental Protocol: Murine Model of P. aeruginosa Bacteremia
-
Animal Model: Specific pathogen-free mice.
-
Induction of Bacteremia: Endogenous Pseudomonas aeruginosa bacteremia was induced by administering cyclophosphamide and ampicillin to mice fed P. aeruginosa.
-
Treatment: this compound was administered twice daily for 14 days at the dosages listed in Table 1.
-
Outcome Measurement: Survival rates were monitored and compared between the treatment and control groups.
B. Clinical Efficacy: Community-Acquired Pneumonia (CAP)
Clinical trials have compared the efficacy of this compound with other macrolide antibiotics and fluoroquinolones in the treatment of community-acquired pneumonia.
Table 2: Clinical Cure Rates in Community-Acquired Pneumonia
| Treatment | Comparator | Clinical Cure Rate (Erythromycin) | Clinical Cure Rate (Comparator) | Study Population |
| Erythromycin | Azithromycin | 83.3% | 94.8% | Children with acute respiratory tract infections[1] |
| Erythromycin | Clarithromycin | Not specified, but clarithromycin showed higher success rates | Not specified | Adults and adolescents with CAP |
| Erythromycin | Ciprofloxacin | ~90% | ~90% | Patients with acute upper or lower respiratory tract infections[2] |
Experimental Protocol: Clinical Trial for Community-Acquired Pneumonia (Representative)
-
Study Design: Open, multicenter, randomized trial.
-
Patient Population: Children aged 2 months to 14 years with upper or lower respiratory tract infections.
-
Treatment Regimens:
-
Erythromycin: 50 mg/kg/day administered thrice daily for at least 7 days.
-
Azithromycin: 10 mg/kg/day once daily for 3 days or 10 mg/kg on day 1 followed by 5 mg/kg on days 2-5.
-
-
Outcome Measurement: Clinical cure was assessed at the end of therapy. Bacteriological eradication was also evaluated.
II. Prokinetic Efficacy: Gastroparesis
This compound is known for its prokinetic effects, stimulating gastrointestinal motility. This has been studied in patients with idiopathic and diabetic gastroparesis.
A. Gastric Emptying and Symptom Improvement
Intravenous and oral administration of erythromycin have been shown to significantly improve gastric emptying and reduce symptoms associated with gastroparesis.
Table 3: Efficacy of Erythromycin in Gastroparesis
| Parameter | Baseline | After IV this compound (6 mg/kg) | After 4 weeks of Oral Erythromycin |
| Solid Meal Retention at 2h | 85% ± 11% | 20% ± 29% (p < 0.001 vs. baseline) | 48% ± 21% (p < 0.01 vs. baseline) |
| Total Symptom Scores | - | Reduced | Reduced |
| Global Assessment Scores | - | - | Significantly Reduced (p = 0.03) |
Experimental Protocol: Gastroparesis Clinical Trial
-
Patient Population: 14 patients with idiopathic or diabetic gastroparesis.
-
Intervention:
-
Initial documentation of delayed gastric emptying.
-
Administration of intravenous this compound (6 mg/kg) followed by a second gastric emptying study.
-
Four weeks of oral erythromycin base (500 mg three times a day and at bedtime).
-
-
Outcome Measurement:
-
Gastric Emptying: Radionuclide-labeled solid meal gastric emptying study was performed at baseline, after intravenous administration, and after 4 weeks of oral therapy. The percentage of the solid meal retained in the stomach at 2 hours was the primary measure.
-
Symptom Assessment: Symptom scores were assessed at baseline, at 4 weeks, and then at 8-week intervals.
-
Detailed Methodology: Radionuclide Solid Meal Gastric Emptying Study
The radionuclide solid-meal gastric emptying study is a noninvasive and quantitative method to assess gastric motor function.
-
Patient Preparation: Patients are typically required to fast for at least 4 hours before the study. For diabetic patients, blood glucose levels are monitored.
-
Radiolabeled Meal: A standardized meal, such as eggs labeled with Technetium-99m sulfur colloid, is consumed by the patient.
-
Imaging: A gamma camera acquires images of the stomach at specified time points (e.g., immediately after meal ingestion and at 1, 2, 3, and 4 hours post-ingestion) to measure the rate at which the radiolabeled meal empties from the stomach.
-
Data Analysis: The percentage of the meal remaining in the stomach at each time point is calculated, providing a quantitative measure of gastric emptying.
III. Mechanism of Action
Erythromycin's prokinetic effects are primarily mediated through its action as a motilin receptor agonist.
A. Signaling Pathway of Erythromycin as a Motilin Receptor Agonist
Erythromycin binds to motilin receptors on gastrointestinal smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and increased motility. This action is mediated through the Gq protein and subsequent activation of phospholipase C.
Caption: Signaling pathway of Erythromycin as a motilin receptor agonist.
B. Experimental Workflow for Investigating Motilin Receptor Binding
The binding of this compound to motilin receptors can be investigated through competitive binding assays.
Caption: Workflow for motilin receptor competitive binding assay.
IV. Comparison with Other Antibiotics
A. Erythromycin vs. Azithromycin for Respiratory Tract Infections
In a study of children with acute respiratory tract infections, azithromycin demonstrated a higher clinical cure rate compared to erythromycin[1].
B. Erythromycin vs. Ciprofloxacin for Respiratory Tract Infections
A study comparing erythromycin ethylsuccinate and ciprofloxacin for acute respiratory tract infections found similar efficacy, with approximately 90% of patients in both groups reported as cured or improved[2]. Gastrointestinal side effects were the most common adverse events for both drugs, with some differences in the specific symptoms reported[2].
C. Erythromycin vs. Doxycycline for Acne Vulgaris
A double-blind study comparing systemic erythromycin stearate and doxycycline for facial acne vulgaris found that both antibiotics resulted in a statistically significant improvement, with no significant difference between the two treatment groups.
This guide provides a summary of the available research on the efficacy of this compound. For a complete understanding, it is recommended to consult the original research articles.
References
Safety Operating Guide
Proper Disposal of Erythromycin Lactobionate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Erythromycin Lactobionate, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure. The substance is classified as hazardous, harmful if swallowed, inhaled, or in contact with skin, and may cause allergic reactions.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[3]
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield.[1][2][3]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[2][3]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, use a suitable respirator.[1][2][3][4]
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its entry into the environment, particularly sewer systems and public waters.[1][3] Releases into the environment should be avoided due to the risk of promoting antibiotic resistance.[2][5]
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused product, contaminated labware (vials, syringes, plates), and spill cleanup materials.
-
Segregate this waste into a designated, clearly labeled, and sealed hazardous waste container. Do not mix with non-hazardous waste.
-
-
Consult Regulations:
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[3]
-
Avoid generating dust.[4] For solid spills, gently dampen with water before sweeping or use a vacuum with a HEPA filter.[1][4]
-
For liquid spills, absorb with an inert material (e.g., clay absorbent, diatomite).[1][3]
-
Collect all contaminated materials into a sealed container for disposal.[2][4]
-
-
Selection of Disposal Method:
-
Do not discharge to drains or sewers. [1] This is critical to prevent aquatic contamination and the development of antibiotic-resistant bacteria.[5]
-
The preferred method of disposal is to use a licensed professional waste disposal service.
-
Recommended disposal technologies include:
-
High-Temperature Incineration: This is a preferred method for pharmaceutical waste, ideally at temperatures above 1100°C with flue gas treatment.[6]
-
Secure Landfill: If incineration is not available, encapsulation of the waste followed by disposal in an engineered or controlled landfill is an alternative.[6]
-
-
-
Documentation:
-
Maintain accurate records of the disposed quantities of this compound and the disposal method used, in accordance with institutional and regulatory requirements.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data related to the toxicity and environmental impact of Erythromycin.
| Data Point | Value | Species/Context | Reference |
| Acute Toxicity (LD50), Intraperitoneal | 735 mg/kg | Mouse | [2][4] |
| Acute Toxicity (LD50), Oral | 9272 mg/kg | Rat | [2] |
| Predicted No-Effect Concentration (PNEC) for Antibiotic Resistance | 1.0 µg/L | Environmental Waters | [5] |
| Likelihood of Exceeding PNEC in Wastewater Effluent | 33.3% | Asia | [5] |
| Likelihood of Exceeding PNEC in Wastewater Effluent | 20% | Europe | [5] |
| Likelihood of Exceeding PNEC in Wastewater Effluent | 17.8% | North America | [5] |
IV. Experimental Protocols
The reviewed literature and safety data sheets do not provide specific experimental protocols for the chemical degradation or deactivation of this compound for disposal purposes. The standard industry practice and regulatory guidance emphasize physical destruction via high-temperature incineration or secure landfilling rather than chemical neutralization in a laboratory setting.[2][6]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. nexuspharma.net [nexuspharma.net]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Global review and analysis of erythromycin in the environment: Occurrence, bioaccumulation and antibiotic resistance hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. washinhcf.org [washinhcf.org]
Personal protective equipment for handling Erythromycin Lactobionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Erythromycin Lactobionate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles with side shields.[1][2]
-
Hand Protection: Use protective gloves, such as nitrile or butyl rubber.[1][3] If you have a latex allergy, nitrile gloves are the preferred option.[1] For prolonged contact, consider double gloving.[1] Always wash hands thoroughly after removing gloves.[1]
-
Body Protection: An impervious apron or lab coat should be worn.[2][3] For larger scale operations, additional protection like a face shield, boots, or full-body protection may be required.[3]
-
Respiratory Protection: If there is a risk of dust generation or aerosolization, a NIOSH-approved particulate respirator should be used.[1][3][4] Inadequate ventilation necessitates the use of respiratory protection.[3][4]
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for this compound. It is important to note that while some safety data sheets do not classify the substance as hazardous, others do.[1][5] Therefore, treating it with caution is advised.
| Route of Administration | Species | Dose | Value | Reference |
| Intraperitoneal | Mouse | LD50 | 735 mg/kg | [1][5] |
| Oral | Rat | TDLO | 50 g/kg/6W intermittent | [5] |
| Intravenous | Man | TDLo | 61 mg/kg/1d-I | [1] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.
No Occupational Exposure Limits (OELs) have been established for this compound.[1][2]
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Avoid Contact: Prevent all personal contact with this compound, including inhalation of dust.[1]
-
Ventilation: Handle the substance in a well-ventilated area.[2] For procedures that may generate dust or aerosols, use a local exhaust ventilation system or a containment system.[1]
-
Preventing Dust Accumulation: Avoid generating dust.[1] Clean up spills and waste regularly to prevent dust accumulation.[1]
-
Container Handling: Keep containers securely sealed and clearly labeled.[1] Do not perform activities such as cutting, drilling, grinding, or welding on or near containers, as residual dust may pose an explosion hazard.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands and any exposed skin thoroughly after handling.[3]
Disposal Plan:
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Collect waste material in suitable, labeled containers for disposal.[1]
-
Recycling and Reuse: Consider recycling or reuse if the material is unused and uncontaminated.[1] Consult the manufacturer for recycling options.[1]
-
Disposal Method: If recycling is not feasible, consult with a licensed waste management authority for proper disposal.[1] Do not allow the material to enter drains or waterways.[3][5]
Emergency Procedures: Accidental Release
In the event of a spill, follow the established workflow to ensure a safe and effective response.
Caption: Workflow for managing an this compound spill.
Detailed Spill Response Protocol:
-
Minor Spills:
-
Wear appropriate PPE (gloves, safety glasses, and a dust respirator).[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
You can dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Vacuuming with a HEPA-filtered vacuum is also a suitable method.[1]
-
Place the collected material into a suitable container for disposal.[1]
-
-
Major Spills:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
